Gly-7-MAD-MDCPT
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H22N4O7 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-amino-N-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methyl]acetamide |
InChI |
InChI=1S/C24H22N4O7/c1-2-24(32)15-4-17-21-13(8-28(17)22(30)14(15)9-33-23(24)31)12(7-26-20(29)6-25)11-3-18-19(35-10-34-18)5-16(11)27-21/h3-5,32H,2,6-10,25H2,1H3,(H,26,29)/t24-/m0/s1 |
InChI Key |
LSGAIOTZJXLIGC-DEOSSOPVSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CN)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)CN)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Cytotoxic Blueprint: A Technical Guide to the Mechanism of Action of Gly-7-MAD-MDCPT
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gly-7-MAD-MDCPT is a potent, synthetically derived anti-cancer agent belonging to the camptothecin class of compounds. Its primary application is as a cytotoxic payload in the burgeoning field of antibody-drug conjugates (ADCs), a targeted therapeutic modality. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions and subsequent cellular consequences. This guide is intended to furnish researchers and drug development professionals with the foundational knowledge required to effectively harness the therapeutic potential of this compound.
Core Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by targeting and inhibiting topoisomerase I, a critical nuclear enzyme responsible for relaxing supercoiled DNA during replication and transcription.[1] Camptothecins, the parent class of this compound, function by reversibly binding to the covalent complex formed between topoisomerase I and DNA.[2] This binding event stabilizes the cleavage complex, preventing the re-ligation of the single-strand DNA break. The collision of the advancing replication fork with this stabilized ternary complex leads to the conversion of the single-strand break into a cytotoxic double-strand break, initiating a cascade of cellular events culminating in cell death.
Quantitative Cytotoxicity Profile
This compound has demonstrated potent cytotoxic activity across a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined through in vitro cytotoxicity assays.
| Cell Line | Cancer Type | IC50 Range (nM) | Reference |
| 786-0 | Renal Cell Carcinoma | 100-1000 | [3] |
| BxPC3 | Pancreatic Cancer | 100-1000 | [3] |
| HL-60 | Promyelocytic Leukemia | 100-1000 | [3] |
| SK-MEL-5 | Melanoma | 10-1000 | [3] |
| L540cy | Hodgkin Lymphoma | 10-100 | [3] |
| MM.1R | Multiple Myeloma | 10-100 | [3] |
| MOLM13 | Acute Myeloid Leukemia | 10-100 | [3] |
| Ramos | Burkitt's Lymphoma | 10-100 | [3] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 10-100 | [3] |
| U266 | Multiple Myeloma | 10-100 | [3] |
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Detailed Experimental Protocols
The following sections outline representative, detailed methodologies for key experiments to elucidate the mechanism of action of this compound. While specific protocols for this compound are proprietary and detailed within patent literature (WO2019195665A1), the following are based on established and widely accepted methods for this class of molecules.
In Vitro Cytotoxicity Assay
This protocol describes a standard method for determining the IC50 values of this compound against various cancer cell lines.
Protocol:
-
Cell Culture: Culture human cancer cell lines in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Harvest cells during the logarithmic growth phase and seed them into 96-well microplates at a predetermined density (e.g., 5,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Assess cell viability using a commercially available luminescent cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega). This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Topoisomerase I Relaxation Assay
This in vitro assay directly measures the inhibitory effect of this compound on the catalytic activity of topoisomerase I.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a known topoisomerase I inhibitor (e.g., camptothecin) as a positive control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes to allow for the topoisomerase I-mediated DNA relaxation.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
DNA Damage Response (γH2AX Staining)
This cell-based assay detects the formation of double-strand DNA breaks by visualizing the phosphorylation of histone H2AX (γH2AX), a key marker of the DNA damage response.
Protocol:
-
Cell Treatment: Seed cells on coverslips or in chamber slides and treat with this compound at various concentrations and for different time points.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX). Subsequently, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. The formation of distinct nuclear foci of γH2AX indicates the presence of double-strand DNA breaks.
-
Quantification: Quantify the intensity and number of γH2AX foci per cell using image analysis software.
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Deconvolute the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase indicates cell cycle arrest.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for a defined period.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion
This compound is a potent topoisomerase I inhibitor with significant cytotoxic activity against a wide array of cancer cell lines. Its mechanism of action, centered on the stabilization of the topoisomerase I-DNA cleavage complex, leads to the formation of lethal double-strand DNA breaks, triggering cell cycle arrest and apoptosis. The detailed experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other camptothecin analogues, facilitating further research and development in the field of targeted cancer therapy. As a key component of antibody-drug conjugates, a thorough understanding of its molecular and cellular effects is paramount for optimizing its therapeutic application.
References
- 1. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Gly-7-MAD-MDCPT Payload for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Gly-7-MAD-MDCPT payload, a novel camptothecin derivative, for use in antibody-drug conjugates (ADCs). It covers the payload's mechanism of action, the structure of the associated drug-linker, and detailed experimental protocols for the synthesis, conjugation, and evaluation of ADCs utilizing this payload.
Introduction to this compound
This compound is a potent topoisomerase I inhibitor belonging to the camptothecin class of cytotoxic agents.[1][2] Camptothecins exert their anticancer effect by trapping the topoisomerase I-DNA cleavage complex, leading to DNA single-strand breaks that are converted into double-strand breaks during DNA replication, ultimately inducing apoptotic cell death.[3][4] The this compound payload is designed for enhanced stability and potent anti-tumor activity when delivered specifically to cancer cells via a monoclonal antibody.
The drug-linker, MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT, combines the this compound payload with a cleavable linker system designed for stability in circulation and efficient release within the tumor microenvironment.[3][5][6] This linker consists of a maleimide group for conjugation to antibody thiols, a polyethylene glycol (PEG4) spacer to improve hydrophilicity, and a protease-cleavable valine-lysine-glycine tripeptide sequence.[7][8]
Mechanism of Action and Signaling Pathway
The cytotoxic mechanism of this compound is initiated by its inhibition of topoisomerase I. The subsequent DNA damage triggers a complex cellular response, primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) signaling pathways.
Figure 1: Signaling pathway of this compound induced cell death.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related camptothecin-based ADCs.
Table 1: In Vitro Cytotoxicity of this compound Payload [1]
| Cell Line | Cancer Type | IC50 (nM) |
| 786-0 | Renal Cell Carcinoma | 100 - 1000 |
| BxPC3 | Pancreatic Cancer | 100 - 1000 |
| HL-60 | Acute Promyelocytic Leukemia | 100 - 1000 |
| SK-MEL-5 | Melanoma | 10 - 1000 |
| L540cy | Hodgkin's Lymphoma | 10 - 100 |
| MM.1R | Multiple Myeloma | 10 - 100 |
| MOLM13 | Acute Myeloid Leukemia | 10 - 100 |
| Ramos | Burkitt's Lymphoma | 10 - 100 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 10 - 100 |
| U266 | Multiple Myeloma | 10 - 100 |
Table 2: Preclinical Efficacy and Tolerability of a Similar Camptothecin-based ADC [7]
| Parameter | Value |
| In Vivo Efficacy | |
| Animal Model | Mouse Xenograft |
| Dosing | ≤ 3 mg/kg (single administration) |
| Outcome | Tumor regressions and complete responses |
| Tolerability | |
| Animal Model | Rat |
| Dosing | 60 mg/kg (weekly for four weeks) |
| Outcome | Well-tolerated |
Experimental Protocols
Synthesis of this compound Payload and MP-PEG4-Val-Lys-Gly Linker
Detailed synthetic schemes for 7-aminomethyl-10,11-methylenedioxy camptothecin derivatives and peptide-based linkers are available in the scientific literature and patent filings.[3][5][6] The general approach involves the synthesis of the camptothecin core, followed by functionalization at the 7-position to introduce an aminomethyl group. The linker is typically synthesized through solid-phase peptide synthesis of the Val-Lys-Gly sequence, followed by the addition of the PEG4 spacer and the maleimide group.
Antibody-Drug Conjugation
The following is a general protocol for the conjugation of a maleimide-containing drug-linker to a monoclonal antibody.
Figure 2: General workflow for ADC conjugation.
Protocol:
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to reduce the interchain disulfide bonds.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Purification of Reduced Antibody:
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT drug-linker in an organic solvent like DMSO.
-
Add the drug-linker solution to the reduced antibody solution at a specific molar ratio.
-
Incubate the reaction mixture under controlled conditions (e.g., 4°C or room temperature) for a set time (e.g., 1-2 hours).
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug-linker and other reactants using size exclusion chromatography (SEC) or other suitable chromatographic methods.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Assess the purity and aggregation of the ADC using SEC.
-
In Vitro Cytotoxicity Assay
The potency of the ADC can be evaluated using an in vitro cytotoxicity assay, such as the MTT assay.
Protocol:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Add the ADC dilutions to the cells and incubate for a specific period (e.g., 72-96 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or SDS solution).
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
In Vivo Efficacy Study
The anti-tumor activity of the ADC is assessed in vivo using animal models, typically mouse xenograft models.
Protocol:
-
Tumor Implantation:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
-
ADC Administration:
-
Once the tumors reach a specific size, randomize the mice into treatment and control groups.
-
Administer the ADC, a control antibody, and a vehicle control intravenously at specified doses and schedules.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly.
-
-
Data Analysis:
-
Plot tumor growth curves and calculate tumor growth inhibition (TGI).
-
Monitor for any signs of toxicity.
-
Conclusion
The this compound payload, in conjunction with a cleavable linker system like MP-PEG4-Val-Lys-Gly, represents a promising platform for the development of next-generation antibody-drug conjugates. Its potent topoisomerase I inhibitory mechanism, combined with the targeted delivery afforded by the ADC format, offers the potential for significant therapeutic benefit in various oncology indications. The experimental protocols outlined in this guide provide a framework for the synthesis, conjugation, and evaluation of ADCs based on this innovative payload technology. Further research and development will continue to refine and optimize this platform for clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT|CAS 2378428-19-2|DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of Gly-7-MAD-MDCPT in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of Gly-7-MAD-MDCPT, a potent camptothecin analog with significant anticancer activity. This document summarizes key quantitative data, outlines detailed experimental methodologies for assessing cytotoxicity, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction to this compound
This compound is a derivative of camptothecin, a natural alkaloid known for its potent anticancer properties.[1] As a member of the camptothecin family, this compound is classified as a topoisomerase I inhibitor.[1] This class of drugs exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and ultimately triggers programmed cell death, or apoptosis, in cancer cells. This compound has demonstrated significant cytotoxic potency across a range of cancer cell lines, with IC50 values in the nanomolar range.[1][2] It is also utilized as a payload in the development of antibody-drug conjugates (ADCs), highlighting its potential for targeted cancer therapy.[1]
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. The data indicates a broad spectrum of activity, with particularly high potency in hematological cancer cell lines.
| Cell Line | Cancer Type | IC50 Range (nM) |
| 786-0 | Renal Cell Carcinoma | 100 - 1000[1][2] |
| BxPC3 | Pancreatic Cancer | 100 - 1000[1][2] |
| HL-60 | Acute Promyelocytic Leukemia | 100 - 1000[1][2] |
| L540cy | Hodgkin's Lymphoma | 10 - 100[1][2] |
| MM.1R | Multiple Myeloma | 10 - 100[1][2] |
| M0LM13 | Acute Myeloid Leukemia | 10 - 100[1][2] |
| Ramos | Burkitt's Lymphoma | 10 - 100[1][2] |
| SK-MEL-5 | Melanoma | 10 - 1000[1][2] |
| SU-DHL-4 | B-cell Lymphoma | 10 - 100[1][2] |
| U266 | Multiple Myeloma | 10 - 100[1][2] |
Experimental Protocols
The following is a detailed, representative protocol for determining the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay. This colorimetric assay is based on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell biomass.
Sulforhodamine B (SRB) Cytotoxicity Assay
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-20,000 cells per well in 100 µL of complete medium).
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1000 nM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plates for a specified exposure time (typically 72 hours).
-
-
Cell Fixation:
-
After the incubation period, gently add 25 µL of cold 50% TCA to each well (final concentration of 10% TCA) without aspirating the medium.
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
-
Data Acquisition:
-
Shake the plates on a plate shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
Measure the optical density (OD) at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100
-
Plot the percentage of growth inhibition against the log of the drug concentration and determine the IC50 value from the dose-response curve.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound.
Signaling Pathway of Camptothecin-Induced Apoptosis
This compound, as a camptothecin analog, is known to induce apoptosis through the inhibition of topoisomerase I. The diagram below outlines the key steps in this signaling cascade.
Conclusion
This compound is a highly potent anticancer agent with a well-defined mechanism of action characteristic of the camptothecin family of compounds. Its broad-spectrum cytotoxicity, particularly in hematological malignancies, makes it a promising candidate for further preclinical and clinical development, both as a standalone therapeutic and as a payload for antibody-drug conjugates. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and other related topoisomerase I inhibitors.
References
The Bystander Effect of Gly-7-MAD-MDCPT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-7-MAD-MDCPT is a potent, synthetically modified derivative of the natural alkaloid camptothecin.[1] As a topoisomerase I inhibitor, it exerts its cytotoxic effects by trapping the enzyme-DNA cleavage complex, leading to DNA single- and double-strand breaks and subsequent cell death.[2] When utilized as a payload in antibody-drug conjugates (ADCs), this compound has the potential to induce a "bystander effect," a phenomenon of critical importance in cancer therapy, particularly in the context of heterogeneous tumors.[3] This guide provides an in-depth technical overview of the bystander effect of this compound, including its mechanism of action, experimental evaluation, and the signaling pathways involved.
The bystander effect describes the ability of a cytotoxic agent, released from a targeted cancer cell, to diffuse and kill neighboring, antigen-negative cancer cells.[4][5] This effect is largely governed by the physicochemical properties of the payload and the design of the linker connecting it to the antibody.[3][6] For a payload like this compound, its ability to permeate cell membranes is a key determinant of its bystander potential.
Data Presentation: In Vitro Cytotoxicity of this compound
While specific quantitative data on the bystander effect of an ADC exclusively using this compound is not yet widely published, the foundational cytotoxic activity of the payload itself has been characterized across various cancer cell lines. This data is crucial for designing and interpreting bystander effect assays.
| Cell Line | Cancer Type | IC50 (nM) |
| 786-0 | Renal Cell Carcinoma | 100-1000 |
| BxPC3 | Pancreatic Cancer | 100-1000 |
| HL-60 | Acute Promyelocytic Leukemia | 100-1000 |
| SK-MEL-5 | Melanoma | 10-1000 |
| L540cy | Hodgkin's Lymphoma | 10-100 |
| MM.1R | Multiple Myeloma | 10-100 |
| MOLM13 | Acute Myeloid Leukemia | 10-100 |
| Ramos | Burkitt's Lymphoma | 10-100 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 10-100 |
| U266 | Multiple Myeloma | 10-100 |
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines. Data sourced from publicly available information.[7]
Experimental Protocols
The bystander effect of an ADC carrying this compound can be quantitatively assessed using several in vitro assays. The following are detailed protocols for two common methods.
Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of the ADC.
Workflow:
Caption: Workflow for the Co-culture Bystander Assay.
Detailed Methodology:
-
Cell Preparation:
-
Select an antigen-positive (Ag+) cell line that expresses the target antigen of the ADC and an antigen-negative (Ag-) cell line that does not.
-
Transfect the Ag- cell line with a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification.
-
-
Co-culture Seeding:
-
Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3). The optimal cell density will depend on the proliferation rates of the cell lines.
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in cell culture medium.
-
Remove the overnight culture medium from the cells and add the ADC-containing medium. Include a vehicle control (medium without ADC).
-
-
Incubation and Monitoring:
-
Incubate the plate for a period of 72 to 120 hours.
-
Monitor the viability of the fluorescent Ag- cells at regular intervals using fluorescence microscopy or a high-content imaging system.
-
-
Data Analysis:
-
At the end of the incubation period, quantify the number of viable fluorescent Ag- cells in each well. This can be done by cell counting from images or by using a plate reader to measure total fluorescence intensity.
-
Calculate the percentage of viable Ag- cells relative to the vehicle control.
-
Plot the percentage of viable Ag- cells against the ADC concentration and determine the IC50 value for the bystander effect.
-
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released into the extracellular environment and can kill cells without direct cell-to-cell contact.
Workflow:
Caption: Workflow for the Conditioned Medium Transfer Assay.
Detailed Methodology:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture flask or plate and allow them to adhere.
-
Treat the Ag+ cells with a high concentration of the this compound ADC (typically 10-100 times the IC50 for the Ag+ cells) for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge and filter the conditioned medium through a 0.22 µm filter to remove any detached cells and debris.
-
-
Treatment of Target Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and replace it with the prepared conditioned medium. Include a control group treated with conditioned medium from untreated Ag+ cells.
-
-
Incubation and Viability Assessment:
-
Incubate the Ag- cells for 72 hours.
-
Assess cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis:
-
Calculate the percentage of viable Ag- cells in the treated group relative to the control group.
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells indicates a bystander effect.
-
Signaling Pathways
The bystander effect of this compound is a consequence of its primary mechanism of action as a topoisomerase I inhibitor. The following diagram illustrates the key signaling events from ADC internalization to the induction of apoptosis in both target and bystander cells.
Caption: Signaling Pathway of this compound Bystander Effect.
Mechanism of Action and Bystander Signaling:
-
ADC Binding and Internalization: The ADC specifically binds to the target antigen on the surface of the Ag+ cancer cell and is internalized through endocytosis.
-
Payload Release: Within the lysosomal compartment of the target cell, the linker is cleaved, releasing the active this compound payload into the cytoplasm.
-
Topoisomerase I Inhibition and DNA Damage: this compound, being a camptothecin analog, inhibits topoisomerase I by stabilizing the cleavable complex between the enzyme and DNA. This leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication.[2]
-
DNA Damage Response (DDR): The DNA damage triggers the activation of the DDR pathway. Key proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated, leading to the phosphorylation of a cascade of downstream targets, including the tumor suppressor p53. This signaling cascade can ultimately lead to cell cycle arrest and apoptosis of the target cell.
-
Payload Efflux and Diffusion: A critical step for the bystander effect is the efflux of the released this compound from the target cell. The physicochemical properties of this compound, such as its moderate hydrophobicity and neutral charge at physiological pH, are thought to facilitate its diffusion across the cell membrane into the extracellular space.[3][6]
-
Bystander Cell Killing: The diffused this compound can then enter neighboring Ag- cells through passive diffusion. Once inside the bystander cell, it exerts its cytotoxic effect through the same mechanism of topoisomerase I inhibition and induction of DNA damage, ultimately leading to apoptosis. The activation of signaling molecules like reactive oxygen species (ROS) and nitric oxide (NO) in the target cell may also contribute to the damage in bystander cells.[8][9]
Conclusion
The bystander effect is a pivotal attribute of ADCs, enhancing their therapeutic efficacy in the context of heterogeneous tumor environments. This compound, as a potent camptothecin-based payload, possesses the necessary characteristics to induce this effect. A thorough understanding and quantitative evaluation of the bystander effect, through the experimental protocols outlined in this guide, are essential for the preclinical development and clinical translation of ADCs utilizing this payload. Further research into the specific signaling molecules that mediate the intercellular transfer of the cytotoxic signal will provide deeper insights and may open new avenues for optimizing the design of next-generation ADCs.
References
- 1. Radiation-induced bystander signalling in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Camptothecin | Cell Signaling Technology [cellsignal.com]
- 3. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. In silico decrypting of the bystander effect in antibody-drug conjugates for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane permeability related physicochemical properties of a novel gamma-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bystander signaling via oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of bystander effects and related abscopal/cohort effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Gly-7-MAD-MDCPT for Targeted Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gly-7-MAD-MDCPT is a potent camptothecin analogue engineered as a cytotoxic payload for antibody-drug conjugates (ADCs) in targeted cancer therapy. As a topoisomerase I inhibitor, it leverages the targeted delivery mechanism of monoclonal antibodies to induce DNA damage and subsequent apoptosis specifically in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available in vitro efficacy data, and detailed experimental protocols for its evaluation. While specific in vivo, pharmacokinetic, and synthetic data for this compound is limited in publicly available literature, this guide extrapolates from research on closely related camptothecin-based ADCs to provide a foundational understanding for researchers in the field.
Introduction
Antibody-drug conjugates represent a significant advancement in precision oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This compound (CAS: 2378427-68-8) is a novel payload molecule derived from camptothecin, a well-characterized topoisomerase I inhibitor.[1][2] Its design allows for conjugation to a linker and subsequent attachment to a monoclonal antibody, creating an ADC that can selectively target tumor-associated antigens.
Mechanism of Action
The cytotoxic effect of this compound is rooted in its function as a topoisomerase I inhibitor, a mechanism inherited from its parent compound, camptothecin.
2.1. Topoisomerase I Inhibition
Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. It achieves this by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break. This compound intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the religation of the single-strand break.
2.2. Induction of DNA Damage and Apoptosis
The stabilized drug-enzyme-DNA complex forms a "cleavable complex." When the DNA replication machinery encounters this complex, the single-strand break is converted into a double-strand break, a highly lethal form of DNA damage. This triggers a cascade of cellular responses, including cell cycle arrest and the activation of apoptotic pathways, ultimately leading to programmed cell death.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, indicating a potential for selective efficacy.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| 786-0 | Renal Cell Carcinoma | 100-1000[1] |
| BxPC3 | Pancreatic Cancer | 100-1000[1] |
| HL-60 | Promyelocytic Leukemia | 100-1000[1] |
| SK-MEL-5 | Melanoma | 10-100 & 100-1000[1] |
| L540cy | Hodgkin's Lymphoma | 10-100[1] |
| MM.1R | Multiple Myeloma | 10-100[1] |
| MOLM13 | Acute Myeloid Leukemia | 10-100[1] |
| Ramos | Burkitt's Lymphoma | 10-100[1] |
| SU-DHL-4 | B-cell Lymphoma | 10-100[1] |
| U266 | Multiple Myeloma | 10-100[1] |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
4.1. Cell Culture
-
Culture human cancer cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
4.2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Preclinical In Vivo Evaluation (General Considerations)
While specific in vivo data for this compound is not publicly available, the following outlines a general approach for the preclinical evaluation of a this compound-based ADC, based on studies of similar camptothecin ADCs.
5.1. Xenograft Tumor Models
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines with high expression of the target antigen are subcutaneously implanted into immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients are implanted into immunodeficient mice, which may better recapitulate the heterogeneity of human tumors.
5.2. Efficacy Studies
-
Tumor Growth Inhibition: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The ADC is typically administered intravenously. Tumor volume and body weight are measured regularly (e.g., twice weekly). The primary endpoint is often the delay in tumor growth or tumor regression.
-
Survival Studies: In some studies, animals are monitored until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit), and survival curves are generated.
Table 2: General Parameters for Preclinical In Vivo Studies of Camptothecin-based ADCs
| Parameter | Description |
| Animal Model | Immunodeficient mice (e.g., BALB/c nude, NOD-SCID) |
| Tumor Model | Subcutaneous cell line-derived or patient-derived xenografts |
| Dosing Route | Intravenous (IV) |
| Dosing Schedule | Once or multiple doses (e.g., once weekly for 3 weeks) |
| Efficacy Endpoints | Tumor growth inhibition, tumor regression, survival |
| Toxicology Endpoints | Body weight change, clinical signs of toxicity, hematology, clinical chemistry |
Pharmacokinetics and Toxicology (General Considerations)
The pharmacokinetic (PK) and toxicological profile of an ADC is complex and influenced by the antibody, linker, and payload.
6.1. Pharmacokinetics
PK studies in animals (e.g., mice, rats, non-human primates) are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC. Key parameters to measure include:
-
Total antibody: Measures both conjugated and unconjugated antibody.
-
Conjugated antibody (ADC): Measures antibody with at least one payload molecule attached.
-
Unconjugated payload: Measures the free cytotoxic agent in circulation.
6.2. Toxicology
Toxicology studies are performed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. Common assessments include:
-
Monitoring of clinical signs and body weight.
-
Hematological analysis (complete blood count).
-
Clinical chemistry analysis (liver and kidney function tests).
-
Histopathological examination of major organs.
Synthesis
A specific, publicly available, step-by-step synthesis protocol for this compound has not been identified. However, its chemical structure, (S)-2-Amino-N-((7-ethyl-7-hydroxy-8,11-dioxo-7,8,11,13-tetrahydro-10H-[3][4]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-14-yl)methyl)acetamide, suggests a multi-step synthesis starting from a camptothecin core. The synthesis would likely involve the introduction of the methylenedioxy and ethyl groups, followed by functionalization at the C-14 position to introduce the glycine-acetamide moiety. The synthesis of similar pyrano[3',4':6,7]indolizino[1,2-b]quinoline derivatives often involves the reaction of a suitably substituted aminocamptothecin with an activated glycine derivative.
Conclusion
This compound is a promising cytotoxic payload for the development of next-generation ADCs. Its potent in vitro activity against a variety of cancer cell lines highlights its potential as a valuable tool in targeted cancer therapy. While further research is needed to fully elucidate its in vivo efficacy, pharmacokinetic profile, and a detailed synthetic route, the information presented in this technical guide provides a solid foundation for researchers and drug developers working in this exciting field. The provided protocols and conceptual frameworks are intended to facilitate the continued investigation and potential clinical translation of this compound-based therapeutics.
References
Early-Stage Research Applications of Gly-7-MAD-MDCPT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gly-7-MAD-MDCPT is a potent, synthetically modified derivative of camptothecin, an established class of anti-cancer agents. Its primary mechanism of action is the inhibition of topoisomerase I, a critical enzyme in DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in rapidly dividing cancer cells. This compound is of particular interest in early-stage cancer research as a cytotoxic payload for antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells by linking them to a monoclonal antibody that specifically binds to a tumor-associated antigen. This targeted delivery aims to enhance the therapeutic window of the cytotoxic agent by increasing its concentration at the tumor site while minimizing systemic toxicity. This guide provides an in-depth overview of the early-stage research applications of this compound, including its mechanism of action, in vitro efficacy, and its potential in the development of novel ADCs. Detailed experimental protocols for key in vitro assays are also provided.
Introduction to this compound
This compound is a camptothecin analog designed for use as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[1] As a member of the camptothecin family, its pharmacological activity stems from the inhibition of DNA topoisomerase I. The structural modifications of this compound are intended to optimize its potency and provide a site for conjugation to a linker, which in turn is attached to a monoclonal antibody.
Chemical Properties
| Property | Value |
| Chemical Name | (S)-2-Amino-N-((7-ethyl-7-hydroxy-8,11-dioxo-7,8,11,13-tetrahydro-10H-[2][3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-14-yl)methyl)acetamide |
| Molecular Formula | C24H22N4O7 |
| Molecular Weight | 478.46 g/mol |
| CAS Number | 2378427-68-8 |
Source: Pharmaffiliates[4]
Mechanism of Action: Topoisomerase I Inhibition
This compound, like other camptothecin derivatives, targets topoisomerase I, a nuclear enzyme essential for relaxing supercoiled DNA during replication and transcription.
The process unfolds as follows:
-
Topoisomerase I - DNA Complex Formation: Topoisomerase I creates a transient single-strand break in the DNA backbone, forming a covalent "cleavable complex." This allows the DNA to rotate and unwind.
-
Inhibition by this compound: this compound intercalates into the DNA at the site of the cleavable complex, stabilizing it. This prevents the re-ligation of the DNA strand.
-
DNA Damage: The stabilized complex collides with the advancing replication fork during the S-phase of the cell cycle. This collision results in the conversion of the single-strand break into a permanent, irreversible double-strand break.
-
Induction of Apoptosis: The accumulation of DNA double-strand breaks triggers a DNA damage response, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway. This culminates in programmed cell death.
Caption: Topoisomerase I Inhibition Pathway.
In Vitro Efficacy of this compound
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 Range (nM) |
| 786-0 | Renal Cell Carcinoma | 100-1000 |
| BxPC3 | Pancreatic Cancer | 100-1000 |
| HL-60 | Acute Promyelocytic Leukemia | 100-1000 |
| L540cy | Hodgkin's Lymphoma | 10-100 |
| MM.1R | Multiple Myeloma | 10-100 |
| M0LM13 | Acute Myeloid Leukemia | 10-100 |
| Ramos | Burkitt's Lymphoma | 10-100 |
| SK-MEL-5 | Melanoma | 10-1000 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 10-100 |
| U266 | Multiple Myeloma | 10-100 |
Source: MedChemExpress[1]
Application in Antibody-Drug Conjugate (ADC) Development
This compound is primarily designed to serve as a cytotoxic payload in ADCs. The general workflow for developing an ADC with this compound is as follows:
Caption: ADC Development Workflow.
Linker Technology
The linker is a critical component of an ADC, connecting the antibody to this compound. It must be stable in circulation to prevent premature release of the payload and designed for cleavage within the target cancer cell. Linkers such as MP-PEG4-Val-Lys-Gly are designed to be cleaved by lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment.[5]
Preclinical In Vivo and Pharmacokinetic Considerations (Based on Analogous Compounds)
While specific in vivo efficacy and pharmacokinetic data for ADCs utilizing this compound are not yet widely published, studies on ADCs with structurally similar exatecan derivative payloads provide valuable insights.
-
In Vivo Efficacy: In xenograft models of human cancers, exatecan-based ADCs have demonstrated significant tumor growth inhibition and even complete tumor regression at well-tolerated doses.[6][7] For instance, in a gastric cancer xenograft model, an exatecan-based ADC showed potent anti-tumor activity at a dose of 1 mg/kg.[7]
-
Pharmacokinetics: The pharmacokinetic profile of an ADC is largely governed by the antibody component. Exatecan-based ADCs have been shown to have a pharmacokinetic profile similar to the unconjugated antibody, with a long circulating half-life.[2][7] This is crucial for allowing sufficient time for the ADC to accumulate in the tumor tissue. The payload is designed to be released from the ADC after internalization into the target cancer cell.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted for determining the IC50 of this compound in adherent cancer cell lines.[2][3][8]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% Acetic acid solution
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various drug concentrations (in triplicate). Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a no-treatment control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Fixation:
-
Gently add 25 µL of cold 50% TCA to each well (final concentration 10%).
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of 10 mM Tris base solution to each well.
-
Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance of the blank wells.
-
Calculate the percentage of cell survival relative to the no-treatment control.
-
Plot the percentage of cell survival against the drug concentration and determine the IC50 value using a non-linear regression curve fit.
-
Apoptosis Assay (Caspase-3 Activity Assay)
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[6][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Reaction buffer
-
96-well plate
-
Microplate reader (405 nm)
Procedure:
-
Cell Treatment:
-
Seed cells in a suitable culture plate or flask and treat with this compound at a concentration known to induce apoptosis (e.g., 5-10 times the IC50) for a predetermined time (e.g., 24-48 hours). Include an untreated control.
-
-
Cell Lysis:
-
Harvest the cells (including any floating cells) and centrifuge.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Caspase-3 Activity Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate (e.g., 50-100 µg) to each well.
-
Add reaction buffer to each well.
-
Add the caspase-3 substrate (DEVD-pNA) to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
-
Conclusion
This compound is a promising cytotoxic agent for the development of targeted cancer therapies, particularly as a payload for antibody-drug conjugates. Its potent topoisomerase I inhibitory activity and demonstrated in vitro efficacy against a range of cancer cell lines make it a valuable tool for early-stage research. The detailed experimental protocols provided in this guide offer a foundation for researchers to evaluate the cytotoxic and apoptotic effects of this compound and to explore its potential in novel ADC constructs. Further preclinical in vivo studies are warranted to fully elucidate the therapeutic potential of ADCs incorporating this potent payload.
References
- 1. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Site-Specific Antibody Conjugation Using Modified Bisected N-Glycans: Method Development and Potential toward Tunable Effector Function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of Gly-7-MAD-MDCPT to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2][3][4] An ADC consists of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[][6] This targeted delivery strategy aims to increase the therapeutic window of the cytotoxic agent by maximizing its concentration at the tumor site while minimizing systemic exposure and associated toxicities.[3]
Gly-7-MAD-MDCPT is a potent anticancer agent belonging to the camptothecin family of compounds.[7][8][9] Camptothecins exert their cytotoxic effect by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[10] This inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. When used as a payload in an ADC, this compound can be selectively delivered to tumor cells by the monoclonal antibody component, thereby enhancing its anti-tumor efficacy.[11]
This document provides detailed protocols for the conjugation of a this compound drug-linker to a monoclonal antibody, as well as methods for the characterization and in vitro evaluation of the resulting ADC. The protocols described herein are based on established methodologies for ADC development and are intended to serve as a comprehensive guide for researchers in this field.[][12][13]
Data Presentation
Table 1: Summary of ADC Characterization
| Parameter | Method | Result | Acceptance Criteria |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | 3.8 | 3.5 - 4.5 |
| HIC-HPLC | 3.9 (major peak) | Predominant species should be DAR4 | |
| LC-MS (denaturing) | 3.85 | Average DAR consistent with other methods | |
| Monomer Content | Size Exclusion Chromatography (SEC) | >98% | >95% |
| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | <1% | <2% |
| Endotoxin Level | LAL Assay | <0.5 EU/mg | <1.0 EU/mg |
Table 2: In Vitro Cytotoxicity of Anti-HER2-Gly-7-MAD-MDCPT ADC
| Cell Line | HER2 Expression | IC50 (ADC) | IC50 (Free this compound) |
| SK-BR-3 | High | 0.5 nM | 50 nM |
| BT-474 | High | 1.2 nM | 55 nM |
| MCF-7 | Low | >1000 nM | 60 nM |
| MDA-MB-231 | Negative | >1000 nM | 58 nM |
Experimental Protocols
Monoclonal Antibody Partial Reduction
This protocol describes the partial reduction of interchain disulfide bonds in the hinge region of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
0.5 M EDTA, pH 8.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Diafiltration system with appropriate molecular weight cut-off (MWCO) cassettes (e.g., 30 kDa) or desalting columns
Procedure:
-
Prepare the monoclonal antibody at a concentration of 10 mg/mL in PBS.
-
Add EDTA solution to the antibody solution to a final concentration of 5 mM.
-
Prepare a fresh solution of TCEP in PBS.
-
Add the TCEP solution to the antibody solution to achieve a final molar excess of TCEP to antibody (e.g., 2.5-fold molar excess). The exact ratio may need to be optimized for each antibody.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle mixing.
-
Immediately after incubation, remove the excess TCEP and buffer exchange the reduced antibody into PBS using a desalting column or through diafiltration.
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
-
The reduced antibody with free thiol groups is now ready for conjugation.
This compound-Linker Conjugation
This protocol assumes the use of a this compound payload attached to a linker containing a maleimide group (e.g., MC-Val-Cit-PAB-Gly-7-MAD-MDCPT). The maleimide group will react with the free thiol groups on the reduced antibody.
Materials:
-
Reduced monoclonal antibody in PBS
-
Maleimide-activated this compound linker dissolved in DMSO
-
Dimethyl sulfoxide (DMSO)
-
N-acetylcysteine solution in PBS
-
PBS, pH 7.4
Procedure:
-
Bring the reduced antibody solution to room temperature.
-
Prepare a stock solution of the maleimide-activated this compound linker in DMSO (e.g., 10 mM).
-
Add the drug-linker solution to the reduced antibody solution to achieve a final molar excess of the drug-linker (e.g., 5-fold molar excess over the antibody). The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle mixing, protected from light.
-
To quench the reaction, add a 2-fold molar excess of N-acetylcysteine (relative to the initial amount of drug-linker) to the reaction mixture.
-
Incubate for an additional 20 minutes at room temperature with gentle mixing.
ADC Purification
This protocol describes the purification of the ADC to remove unconjugated drug-linker, quenched linker, and other reaction byproducts.
Materials:
-
Crude ADC conjugation mixture
-
PBS, pH 7.4
-
Diafiltration system with appropriate MWCO cassettes (e.g., 30 kDa) or size exclusion chromatography (SEC) system.
Procedure:
-
Purify the ADC from the crude reaction mixture by either diafiltration or SEC.
-
For diafiltration: Concentrate the crude ADC mixture and then diafilter against at least 10 diavolumes of PBS, pH 7.4.
-
For SEC: Load the crude ADC mixture onto an SEC column pre-equilibrated with PBS, pH 7.4, and collect the fractions corresponding to the monomeric ADC.
-
Pool the purified ADC fractions and determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Sterile filter the final ADC product through a 0.22 µm filter and store at 2-8°C.
ADC Characterization
This method provides an average DAR for the ADC population.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and at the maximum absorbance wavelength of the this compound payload (e.g., ~370 nm).
-
Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients and the following equations:
-
A_total_280 = (ε_Ab_280 * C_Ab) + (ε_Drug_280 * C_Drug)
-
A_Drug_max = ε_Drug_max * C_Drug
-
-
Solve for C_Ab and C_Drug.
-
The average DAR is calculated as: DAR = C_Drug / C_Ab.
HIC separates ADC species based on the number of conjugated drug molecules, providing information on the distribution of different DAR species.
Procedure:
-
Use a HIC column (e.g., Butyl-NPR) on an HPLC system.
-
Equilibrate the column with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Inject the purified ADC sample.
-
Elute the ADC species with a decreasing salt gradient, using a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0).
-
Monitor the elution profile at 280 nm. Different peaks correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4).
-
The weighted average DAR can be calculated from the peak areas of the different species.
In Vitro Cytotoxicity Assay
This protocol determines the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive (e.g., SK-BR-3 for anti-HER2 ADC) and antigen-negative (e.g., MDA-MB-231) cancer cell lines
-
Complete cell culture medium
-
Purified ADC
-
Free this compound payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the free payload in complete cell culture medium.
-
Remove the old medium from the cells and add the diluted ADC or free payload. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, absorbance) using a plate reader.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.
Mandatory Visualization
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Mechanism of action of camptothecin-based payloads.
References
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Site-Specific Antibody Conjugation Using Modified Bisected N-Glycans: Method Development and Potential toward Tunable Effector Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for the Preparation of Gly-7-MAD-MDCPT Antibody-Drug Conjugate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics designed for targeted cancer therapy.[1][2] They combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug, connected by a chemical linker.[2][][4] This targeted delivery minimizes systemic toxicity while maximizing efficacy at the tumor site.[5]
This document provides a detailed protocol for the preparation of a Gly-7-MAD-MDCPT ADC. This ADC is composed of three key components:
-
Monoclonal Antibody (mAb): A specific antibody that targets a tumor-associated antigen.
-
Drug-Linker (this compound): This consists of:
-
MDCPT: A potent camptothecin analog payload that induces cell death by inhibiting topoisomerase I.[6][7]
-
Gly-7-MAD Linker: A linker system designed for conjugation to the antibody. For the purpose of this protocol, we will assume a common strategy where "MAD" represents a maleimide-based moiety for cysteine-specific conjugation. The "Gly-7" component likely refers to a glycine-containing peptide spacer.
-
The preparation process involves the synthesis of the drug-linker, partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, conjugation of the drug-linker to the antibody, and subsequent purification and characterization of the resulting ADC.[1][8]
Overall Experimental Workflow
The preparation of the this compound ADC follows a multi-step process, beginning with the preparation of the individual components and culminating in the purification and analysis of the final conjugate.
Caption: Overall workflow for this compound ADC preparation.
Experimental Protocols
Protocol 1: Synthesis of this compound Drug-Linker
This protocol outlines a plausible synthetic route for the drug-linker, assuming a maleimide-containing reactive group for cysteine conjugation. The synthesis involves peptide coupling and functionalization steps.
Materials:
-
MDCPT Payload
-
Fmoc-Gly-OH
-
Maleimido-caproic acid (MC)
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
Solvents (DMF, DCM)
-
Piperidine solution
-
Reagents for purification (e.g., HPLC grade water, acetonitrile, TFA)
Equipment:
-
Solid-Phase Peptide Synthesis (SPPS) vessel or automated synthesizer
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Lyophilizer
-
Mass Spectrometer
Methodology:
-
Step 1.1: Amine Functionalization of MDCPT: The MDCPT payload is first functionalized to introduce a primary amine, which will serve as the anchor point for the linker. (This step is payload-specific and may vary).
-
Step 1.2: Peptide Coupling:
-
Couple Fmoc-Gly-OH to the aminated MDCPT using standard peptide coupling conditions (HBTU/HOBt/DIPEA in DMF).
-
After coupling, remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
-
Step 1.3: Attachment of Maleimide Moiety:
-
React the exposed amine of the Gly-MDCPT intermediate with an activated ester of Maleimido-caproic acid (MC-NHS ester).
-
The reaction is typically carried out in DMF with a base like DIPEA.
-
-
Step 1.4: Purification:
-
Purify the crude drug-linker product by reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final this compound drug-linker as a solid.
-
-
Step 1.5: Characterization:
-
Confirm the identity and purity of the final product using LC-MS and NMR.
-
Caption: Hypothetical synthesis pathway for the drug-linker.
Protocol 2: Antibody Preparation and Conjugation
This protocol describes the partial reduction of the mAb and subsequent conjugation with the drug-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
This compound drug-linker (from Protocol 1)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Conjugation buffer (e.g., 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)[9]
-
Organic co-solvent (e.g., DMSO)
Equipment:
-
Temperature-controlled incubator/shaker
-
Centrifugal filters or Tangential Flow Filtration (TFF) system
Methodology:
-
Step 2.1: Antibody Buffer Exchange:
-
Exchange the antibody into the conjugation buffer to a final concentration of 2-10 mg/mL.
-
-
Step 2.2: Partial Reduction of mAb:
-
Step 2.3: Conjugation Reaction:
-
Dissolve the this compound drug-linker in an organic co-solvent like DMSO.
-
Add the dissolved drug-linker to the reduced antibody solution. A typical molar excess of drug-linker to antibody is used to drive the reaction.
-
Incubate at room temperature for 1-4 hours, protected from light.
-
-
Step 2.4: Quenching:
-
Stop the reaction by adding a molar excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
Caption: Schematic of the ADC conjugation reaction.
Protocol 3: ADC Purification
Purification is critical to remove unconjugated drug-linker, residual reagents, and aggregates.[10] Tangential Flow Filtration (TFF) is often used for initial buffer exchange, followed by chromatography.[][10]
Materials:
-
Crude ADC reaction mixture
-
Purification buffers for the selected chromatography method
-
TFF system or centrifugal filters
-
Chromatography system (e.g., AKTA) and columns (HIC or SEC)
Methodology:
-
Step 3.1: Removal of Unconjugated Drug-Linker (Buffer Exchange):
-
Use TFF or size exclusion chromatography (SEC) to perform a buffer exchange and remove small molecule impurities like unconjugated drug-linker and quenching agent.[10][]
-
-
Step 3.2: Chromatographic Purification:
-
Option A: Hydrophobic Interaction Chromatography (HIC): HIC is effective for separating ADC species with different DARs, as well as removing unconjugated antibody and aggregates.[][12] The ADC mixture is loaded onto the column in a high-salt buffer and eluted with a decreasing salt gradient.
-
Option B: Size Exclusion Chromatography (SEC): SEC separates molecules based on size and is effective for removing aggregates and any remaining small molecule impurities.[10]
-
-
Step 3.3: Formulation:
-
Pool the fractions containing the purified ADC.
-
Perform a final buffer exchange into a suitable formulation buffer for storage.
-
Sterile filter the final product.
-
Protocol 4: ADC Characterization
The final ADC product must be characterized to ensure quality, consistency, and efficacy.
Methodology:
-
Step 4.1: Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): As drug conjugation increases the hydrophobicity of the antibody, HIC can separate species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). The weighted average DAR is calculated from the peak areas.[]
-
Reverse-Phase HPLC (RP-HPLC): The ADC can be reduced to separate light and heavy chains. The drug load on each chain can be determined, and the overall DAR calculated.[]
-
LC-MS: Mass spectrometry of the intact or reduced ADC provides precise mass measurements to confirm the drug load distribution and calculate the average DAR.[14]
-
-
Step 4.2: Analysis of Purity and Aggregates:
-
Size Exclusion Chromatography (SEC): SEC is the standard method to quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates.[10]
-
-
Step 4.3: Measurement of Free Drug Concentration:
-
The amount of residual, unconjugated drug-linker in the final product should be measured, typically using a sensitive method like RP-HPLC or LC-MS.
-
Data Presentation: Summary Tables
Table 1: Typical Reaction and Purification Parameters
| Parameter | Condition | Purpose |
| Reduction | ||
| mAb Concentration | 2 - 10 mg/mL | Optimal for reaction kinetics |
| TCEP:mAb Molar Ratio | 2:1 - 5:1 | Control the extent of reduction and final DAR |
| Reduction Temperature | 30 - 37 °C | Facilitate disulfide bond cleavage |
| Reduction Time | 1 - 2 hours | Ensure sufficient reduction |
| Conjugation | ||
| Drug-Linker:mAb Molar Ratio | 5:1 - 10:1 | Drive conjugation reaction to completion |
| Co-solvent (DMSO) % | < 10% v/v | Solubilize drug-linker without denaturing mAb |
| Conjugation Temperature | 18 - 25 °C | Balance reaction rate and ADC stability |
| Conjugation Time | 1 - 4 hours | Allow for completion of the conjugation |
| Purification (HIC) | ||
| Mobile Phase A | 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[12] | Binding buffer |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0[12] | Elution buffer |
| Gradient | 33% to 100% Mobile Phase B over 30 CV[12] | Separate different DAR species |
Table 2: Expected Quality Attributes for this compound ADC
| Attribute | Method | Specification |
| Average DAR | HIC, RP-HPLC, LC-MS | 3.5 - 4.5 |
| Purity (Monomer %) | SEC-HPLC | ≥ 95% |
| Aggregates | SEC-HPLC | ≤ 5% |
| Free Drug-Linker | RP-HPLC | < 1% of total drug |
| Endotoxin | LAL test | < 0.5 EU/mg |
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. assaygenie.com [assaygenie.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 14. sciex.com [sciex.com]
Application Notes and Protocols for Cell-Based Assays of Gly-7-MAD-MDCPT Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-7-MAD-MDCPT is a synthetic camptothecin analogue with potent anticancer activity.[1][2] As a derivative of camptothecin, its primary mechanism of action involves the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair. This inhibition leads to DNA damage and subsequent induction of apoptosis in rapidly dividing cancer cells. This compound has demonstrated cytotoxicity across a range of cancer cell lines with IC50 values reported to be in the nanomolar range (10-1000 nM).[1][3] These characteristics make it a compound of significant interest for cancer research and as a payload for antibody-drug conjugates (ADCs).[4]
These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cell-based assays, enabling researchers to evaluate its efficacy and elucidate its mechanism of action.
Quantitative Cytotoxicity Data Summary
The following table summarizes the reported cytotoxic activity of this compound against various cancer cell lines. This data can serve as a reference for selecting appropriate cell lines and concentration ranges for initial experiments.
| Cell Line | Cancer Type | IC50 (nM) |
| 786-0 | Renal Cell Carcinoma | 100-1000 |
| BxPC3 | Pancreatic Cancer | 100-1000 |
| HL-60 | Promyelocytic Leukemia | 100-1000 |
| SK-MEL-5 | Melanoma | 10-1000 |
| L540cy | Hodgkin's Lymphoma | 10-100 |
| MM.1R | Multiple Myeloma | 10-100 |
| M0LM13 | Acute Myeloid Leukemia | 10-100 |
| Ramos | Burkitt's Lymphoma | 10-100 |
| SU-DHL-4 | Non-Hodgkin's Lymphoma | 10-100 |
| U266 | Multiple Myeloma | 10-100 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6] It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[5]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000–15,000 cells per well in 100 µL of complete culture medium.[5]
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells, which indicates a loss of membrane integrity.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (often 10X)[7]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.
-
Include the following controls:
-
Untreated cells (spontaneous LDH release)
-
Vehicle-treated cells
-
Cells treated with lysis solution (maximum LDH release)[8]
-
Medium only (background)
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.[7]
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
-
Measurement:
-
Add the stop solution provided in the kit to each well.[7]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Apoptosis Induction Assessment by Caspase-Glo® 3/7 Assay
Camptothecin and its analogues are known to induce apoptosis.[6] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key effectors of apoptosis.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
After the desired treatment period, add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Measurement:
-
Measure the luminescence of each sample using a luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal against the concentration of this compound to determine the dose-dependent activation of caspases-3 and -7.
-
Signaling Pathway of this compound Induced Cytotoxicity
As a camptothecin analogue, this compound is expected to follow a similar mechanism of action, primarily through the inhibition of Topoisomerase I.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Models: Testing Gly-7-MAD-MDCPT Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Gly-7-MAD-MDCPT is a novel camptothecin-based payload, a potent topoisomerase I inhibitor. Camptothecins induce double-stranded DNA breaks during the S-phase of the cell cycle by trapping topoisomerase I-DNA cleavage complexes, ultimately leading to apoptosis.[1][2] This document provides detailed application notes and protocols for the preclinical evaluation of this compound ADCs using in vivo xenograft models.
The protocols outlined below are based on established methodologies for testing ADCs with similar mechanisms of action, such as those containing SN-38 and DXd payloads.[3][4][5] These models are essential for assessing the anti-tumor efficacy, determining the therapeutic window, and understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationships of novel ADCs. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are discussed as valuable tools in this process.[6][7][8]
Signaling Pathway of Camptothecin-Based ADCs
The cytotoxic payload of the this compound ADC, a camptothecin analog, targets Topoisomerase I (TOP1), a critical enzyme in DNA replication and transcription. The following diagram illustrates the mechanism of action.
Experimental Protocols
A generalized workflow for conducting in vivo xenograft studies with a this compound ADC is presented below.
Cell Line and Animal Models
-
Cell Lines: Select human cancer cell lines with varying levels of target antigen expression. This is crucial for evaluating target-dependent efficacy. Examples from studies with similar ADCs include Capan-1 (pancreatic), NCI-N87 (gastric), Calu-3 (non-small cell lung), and BxPC-3 (pancreatic).[4][10]
-
Animal Models: Athymic nude mice (nu/nu) or other immunocompromised strains (e.g., NOD-scid) are commonly used for establishing xenografts.[4][11] The choice of model can influence tumor take rate and growth kinetics.
Tumor Implantation and Growth
-
Subcutaneously inject cultured tumor cells (typically 5-10 x 10⁶ cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.[6]
-
For PDX models, surgically implant small tumor fragments subcutaneously.[8]
-
Allow tumors to grow to a palpable size, typically 100-200 mm³, before initiating treatment.[6]
Treatment Groups and Administration
-
Randomize animals into treatment groups (n=5-10 mice per group) to ensure a similar average tumor volume across groups.
-
Treatment Groups:
-
Vehicle control (e.g., PBS)
-
This compound ADC (at various dose levels)
-
Non-targeting ADC control (with the same payload)
-
Unconjugated antibody control
-
Positive control (e.g., a standard-of-care chemotherapy)
-
-
Administer the ADC intravenously (IV) or intraperitoneally (IP). The dosing schedule can vary, for example, a single dose, twice weekly, or once every 4 days for a specified number of cycles.[4][10]
Efficacy and Toxicity Monitoring
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[9]
-
Monitor animal body weight and overall health (e.g., signs of distress, changes in behavior) as indicators of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when signs of excessive toxicity are observed.
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI to quantify the anti-tumor effect.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor growth between treatment groups.
-
Survival Analysis: Kaplan-Meier curves can be used to analyze the effect of treatment on animal survival.
Data Presentation
The following tables present representative data from xenograft studies of ADCs with camptothecin-based payloads (SN-38 and DXd), which can be used as a reference for expected outcomes with a this compound ADC.
Table 1: Representative Efficacy of a Camptothecin-Based ADC in a High Target Expression Xenograft Model (e.g., NCI-N87)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Q4D x 4 | 1850 ± 250 | - |
| Non-targeting ADC | 5 | Q4D x 4 | 1600 ± 210 | 13.5 |
| Unconjugated Antibody | 10 | Q4D x 4 | 1750 ± 230 | 5.4 |
| Hypothetical this compound ADC | 1 | Q4D x 4 | 850 ± 150 | 54.1 |
| Hypothetical this compound ADC | 5 | Q4D x 4 | 250 ± 80 | 86.5 |
| Hypothetical this compound ADC | 10 | Q4D x 4 | 50 ± 20 (Complete Regression in some) | 97.3 |
| Positive Control (e.g., Irinotecan) | 50 | Q2D x 5 | 950 ± 180 | 48.6 |
Data are presented as mean ± standard error of the mean (SEM) and are hypothetical based on published data for similar ADCs.[4][10]
Table 2: Representative Efficacy of a Camptothecin-Based ADC in a Low Target Expression Xenograft Model (e.g., Capan-1)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Twice weekly x 4 weeks | 2100 ± 300 | - |
| Non-targeting ADC | 10 | Twice weekly x 4 weeks | 1950 ± 280 | 7.1 |
| Hypothetical this compound ADC | 5 | Twice weekly x 4 weeks | 1200 ± 200 | 42.9 |
| Hypothetical this compound ADC | 10 | Twice weekly x 4 weeks | 700 ± 150 | 66.7 |
| Positive Control (e.g., Irinotecan) | 50 | Q2D x 5 | 1400 ± 250 | 33.3 |
Data are presented as mean ± standard error of the mean (SEM) and are hypothetical based on published data for similar ADCs.[4][10]
Table 3: Representative Toxicity Profile
| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Loss (%) | Treatment-Related Deaths |
| Vehicle Control | - | < 2% | 0/10 |
| Hypothetical this compound ADC | 5 | ~ 5% | 0/10 |
| Hypothetical this compound ADC | 10 | ~ 8% | 0/10 |
| Hypothetical this compound ADC | 20 (High Dose) | > 15% | 2/10 |
| Positive Control (e.g., Irinotecan) | 50 | ~ 10% | 1/10 |
Data are hypothetical and based on general toxicity profiles observed for topoisomerase inhibitor-based ADCs.[12]
Conclusion
The use of in vivo xenograft models is a critical step in the preclinical development of novel ADCs such as those utilizing the this compound payload. The protocols and representative data presented here provide a framework for designing and executing robust efficacy and toxicity studies. Careful selection of cell lines, appropriate animal models, and well-designed treatment regimens will yield valuable insights into the therapeutic potential of this compound ADCs and inform their progression towards clinical evaluation.
References
- 1. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hoeford.com [hoeford.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: preclinical studies in human cancer xenograft models and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Gly-7-MAD-MDCPT Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a transformative class of biotherapeutics, combining the target specificity of monoclonal antibodies (mAbs) with the potent cytotoxic effects of small-molecule drugs. This targeted delivery approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. Gly-7-MAD-MDCPT is a novel camptothecin-based payload designed for use in ADCs. Camptothecin and its derivatives exert their cytotoxic effect by inhibiting topoisomerase I, an enzyme critical for DNA replication and repair, ultimately leading to cancer cell death.[1][2]
The inherent complexity and heterogeneity of ADCs necessitate a comprehensive suite of analytical methods to ensure their quality, consistency, and safety. Key quality attributes that require thorough characterization include the drug-to-antibody ratio (DAR), drug load distribution, size variants (e.g., aggregates and fragments), charge variants, and in vitro potency. This document provides detailed application notes and experimental protocols for the analytical characterization of ADCs utilizing the this compound payload.
Key Analytical Methods for ADC Characterization
A multi-faceted analytical approach is crucial for the comprehensive characterization of ADCs. The following techniques are fundamental for assessing the critical quality attributes of this compound ADCs:
-
Hydrophobic Interaction Chromatography (HIC): Primarily used to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[3][4][5] The conjugation of the hydrophobic this compound payload to the antibody increases its overall hydrophobicity, allowing for the separation of species with varying numbers of conjugated drugs.[5]
-
Size Exclusion Chromatography (SEC): Employed to quantify high molecular weight species (aggregates) and low molecular weight species (fragments). Maintaining the structural integrity of the ADC is vital for its efficacy and safety, as aggregates can potentially induce immunogenic responses.[6][7][8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that can also be used for DAR determination, especially for cysteine-linked ADCs.[3][9] It can provide detailed information on drug load distribution at the light and heavy chain levels.
-
Mass Spectrometry (MS): A powerful tool for obtaining precise molecular weight information of the intact ADC, its subunits (light and heavy chains), and peptide fragments.[3][10][11] It is instrumental in confirming the identity of the ADC, determining the average DAR, and identifying conjugation sites.[11][12]
-
In Vitro Potency Assays: Cellular-based assays are essential to confirm that the conjugation process does not impair the biological activity of the antibody and to measure the cytotoxic potency of the ADC.
Data Presentation
Table 1: Summary of Drug-to-Antibody Ratio (DAR) Analysis by HIC and MS
| Analytical Method | Average DAR | DAR Distribution (Relative Peak Area %) |
| DAR 0 | ||
| HIC-UV | 3.95 | 5.2% |
| Native MS | 3.98 | 5.0% |
Table 2: Size Exclusion Chromatography (SEC) Analysis of this compound ADC
| Species | Specification | Result |
| High Molecular Weight Species (Aggregates) | ≤ 5% | 1.8% |
| Monomer | ≥ 95% | 98.0% |
| Low Molecular Weight Species (Fragments) | ≤ 1% | 0.2% |
Table 3: In Vitro Cytotoxicity of this compound ADC
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free this compound IC50 (nM) |
| Cell Line A | High | 35.5 | 150.2 |
| Cell Line B | Low | >1000 | 145.8 |
| Cell Line C | Negative | >1000 | 155.3 |
Experimental Protocols
Protocol 1: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a generic method for the analysis of this compound ADCs using HIC.[4][5][13]
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HPLC System with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the this compound ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Integrate the peaks corresponding to different DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
Figure 1. Workflow for DAR analysis by HIC.
Protocol 2: Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)
This protocol describes a general method for SEC analysis of this compound ADCs to assess size heterogeneity.[6][7][14]
Materials:
-
SEC Column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
UHPLC System with UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 10-20 µg of the this compound ADC sample.
-
Perform an isocratic elution for 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Identify and integrate the peaks corresponding to aggregates, monomer, and fragments based on their retention times.
-
Calculate the relative percentage of each species.
Figure 2. Workflow for SEC analysis.
Protocol 3: Intact Mass Analysis by LC-MS
This protocol provides a general procedure for the characterization of this compound ADCs using liquid chromatography coupled with mass spectrometry.[10][15][16]
Materials:
-
Reversed-phase or Size Exclusion LC column suitable for MS
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Equilibrate the LC column with an appropriate starting percentage of Mobile Phase B.
-
Inject 5-10 µg of the deglycosylated ADC sample.
-
Elute the ADC using a suitable gradient of Mobile Phase B.
-
Acquire mass spectra in the appropriate mass range.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR based on the deconvoluted mass data.
Figure 3. Workflow for intact mass analysis by LC-MS.
Signaling Pathway
Camptothecin-Induced Cell Death Pathway
This compound, as a camptothecin derivative, inhibits topoisomerase I (TOP1).[1] TOP1 forms a transient covalent complex with DNA, creating a single-strand break to relieve torsional stress during DNA replication and transcription.[1] Camptothecins bind to this TOP1-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[1] The collision of the replication fork with this stabilized complex leads to the formation of a double-strand break, which, if not repaired, triggers apoptosis and cell death.[1]
Figure 4. Camptothecin's mechanism of action.
References
- 1. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Current Analytical Strategies for Antibody-Drug Conjugates in Biomatrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 13. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 14. lcms.cz [lcms.cz]
- 15. mdpi.com [mdpi.com]
- 16. documents.thermofisher.cn [documents.thermofisher.cn]
Application Note: Long-Term Storage and Stability of Gly-7-MAD-MDCPT Stock Solutions
Introduction
Gly-7-MAD-MDCPT is a potent, synthetic camptothecin analogue with significant anticancer activity.[1][2] As a key component in the development of antibody-drug conjugates (ADCs), understanding its stability and establishing proper storage protocols for its stock solutions are critical for ensuring reproducible and reliable experimental outcomes in research and drug development settings.[3] This document provides detailed guidelines and protocols for the long-term storage and stability assessment of this compound stock solutions.
Data Summary
Proper handling and storage of this compound stock solutions are essential to prevent degradation and maintain their biological activity. The following table summarizes the recommended storage conditions based on supplier datasheets. To prevent inactivation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][3][4][5]
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Solvent | Storage Duration | Special Conditions |
| -80°C | DMSO | 6 months | Protect from light |
| -20°C | DMSO | 1 month | Protect from light |
Hypothetical Stability Data
The following table presents hypothetical stability data for a 10 mM this compound stock solution in DMSO, as determined by High-Performance Liquid Chromatography (HPLC). This data illustrates the expected stability profile under various conditions.
Table 2: Hypothetical Stability of 10 mM this compound in DMSO
| Storage Condition | Time Point | Purity by HPLC (%) | Degradation Products (%) |
| -80°C, protected from light | 0 | 99.8 | <0.2 |
| 1 month | 99.7 | <0.3 | |
| 3 months | 99.6 | <0.4 | |
| 6 months | 99.5 | <0.5 | |
| -20°C, protected from light | 0 | 99.8 | <0.2 |
| 1 month | 98.5 | 1.5 | |
| 3 months | 96.2 | 3.8 | |
| 4°C, protected from light | 0 | 99.8 | <0.2 |
| 1 week | 95.1 | 4.9 | |
| 1 month | 88.3 | 11.7 | |
| Room Temperature, exposed to light | 0 | 99.8 | <0.2 |
| 24 hours | 90.4 | 9.6 | |
| 1 week | 75.2 | 24.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)[1]
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM solution, add 209.01 µL of DMSO to 1 mg of this compound, which has a molecular weight of 478.45 g/mol ).[1]
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).[1][3][4][5]
-
Protocol 2: Stability Assessment of this compound Stock Solutions
-
Materials:
-
Prepared this compound stock solution aliquots
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, and room temperature)
-
-
Procedure:
-
Prepare a sufficient number of aliquots of the this compound stock solution for all time points and conditions to be tested.
-
Establish a baseline (T=0) by analyzing a freshly prepared aliquot via HPLC to determine the initial purity.
-
Store the remaining aliquots under the desired experimental conditions (e.g., -80°C, -20°C, 4°C, and room temperature, with and without light protection).
-
At each scheduled time point (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Analyze the sample by HPLC to determine the purity and quantify any degradation products.
-
Compare the HPLC chromatograms and purity data from each time point to the T=0 baseline to assess the stability of the compound under each condition.
-
Visualizations
References
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency of Gly-7-MAD-MDCPT.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with Gly-7-MAD-MDCPT. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent anticancer agent belonging to the camptothecin family of compounds.[1][2][3] It is utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Q2: How does the conjugation of this compound to an antibody work?
The conjugation of this compound to an antibody involves forming a stable covalent bond between the drug-linker and the antibody. This is typically achieved by reacting a specific functional group on the linker with a reactive amino acid residue on the antibody, most commonly a cysteine or a lysine. The exact mechanism depends on the specific reactive group present on your this compound linker.
Q3: What is the drug-to-antibody ratio (DAR) and why is it important?
The drug-to-antibody ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody.[4][] It is a critical quality attribute of an ADC that can significantly impact its efficacy, toxicity, and pharmacokinetic properties.[4][6] A low DAR may result in reduced potency, while a high DAR can sometimes lead to faster clearance from circulation and potential aggregation issues.[4]
Q4: What are the most common reasons for low conjugation efficiency?
Low conjugation efficiency can stem from a variety of factors, including suboptimal reaction conditions (pH, temperature, reaction time), degradation of the drug-linker or antibody, incorrect buffer composition, and issues with the antibody itself, such as inaccessible conjugation sites.
Troubleshooting Low Conjugation Efficiency
This section provides a detailed guide to troubleshooting common issues leading to low conjugation efficiency, categorized by the two most prevalent conjugation chemistries: cysteine-based (e.g., via maleimide-thiol reaction) and lysine-based (e.g., via NHS ester-amine reaction).
Issue 1: Suboptimal Drug-to-Antibody Ratio (DAR)
If your final ADC product has a lower than expected DAR, consider the following potential causes and solutions.
For Cysteine-Based Conjugation (e.g., Maleimide Chemistry):
-
Problem: Incomplete Antibody Reduction. The thiol groups on cysteine residues are the reactive sites for maleimide linkers. These are typically present as disulfide bonds within the antibody and must be reduced to free thiols prior to conjugation.
-
Troubleshooting Steps:
-
Verify Reductant Activity: Ensure your reducing agent (e.g., TCEP or DTT) is fresh and has been stored correctly. Prepare fresh solutions before use.
-
Optimize Reductant Concentration: The molar excess of the reducing agent is critical. Too little will result in incomplete reduction, while too much can potentially lead to over-reduction and antibody fragmentation. Titrate the concentration of the reducing agent to find the optimal ratio.
-
Optimize Reduction Time and Temperature: Ensure the reduction reaction proceeds for a sufficient amount of time and at the recommended temperature to allow for complete disulfide bond cleavage.
-
-
-
Problem: Maleimide Hydrolysis. The maleimide group on the linker is susceptible to hydrolysis, especially at a pH above 7.5, rendering it inactive.[7][8]
For Lysine-Based Conjugation (e.g., NHS Ester Chemistry):
-
Problem: Inactive NHS Ester. N-hydroxysuccinimide (NHS) esters can be readily hydrolyzed in aqueous solutions, particularly at neutral to high pH.
-
Troubleshooting Steps:
-
Use Anhydrous Solvent for Stock: Prepare the stock solution of the NHS ester-containing drug-linker in an anhydrous solvent like DMSO or DMF.
-
Add to Reaction at the Last Step: Add the drug-linker to the antibody solution immediately after preparation to minimize hydrolysis.
-
Control pH: While the reaction with amines is more efficient at a slightly alkaline pH (around 8.0-8.5), a balance must be struck to minimize hydrolysis of the NHS ester.
-
-
General Troubleshooting for Low DAR:
-
Problem: Incorrect Molar Ratio of Drug-Linker to Antibody.
-
Troubleshooting Steps:
-
Verify Concentrations: Accurately determine the concentrations of both your antibody and drug-linker solutions before starting the conjugation.
-
Optimize Molar Ratio: Experiment with different molar ratios of drug-linker to antibody to find the optimal condition for your specific system.
-
-
-
Problem: Presence of Interfering Substances in the Buffer.
-
Troubleshooting Steps:
-
Avoid Primary Amines in Lysine Conjugation: Buffers containing primary amines (e.g., Tris) will compete with lysine residues for the NHS ester. Use non-amine-containing buffers like PBS or HEPES.
-
Avoid Thiols in Cysteine Conjugation: Ensure your buffers are free of thiol-containing reagents if you are performing a maleimide-based conjugation.
-
-
Issue 2: Antibody Aggregation Post-Conjugation
The conjugation of hydrophobic payloads can sometimes lead to antibody aggregation.
-
Problem: Increased Hydrophobicity. The addition of the drug-linker can increase the overall hydrophobicity of the antibody, leading to aggregation.[10]
-
Troubleshooting Steps:
-
Optimize DAR: A lower DAR may reduce the propensity for aggregation.[11]
-
Include Excipients: Consider adding stabilizing excipients, such as polysorbate 20 or sucrose, to the final formulation buffer.
-
Purification: Immediately after conjugation, purify the ADC using methods like size exclusion chromatography (SEC) to remove aggregates.
-
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for ADC conjugation. Note that these are general guidelines, and optimal conditions should be determined empirically for your specific antibody and this compound linker.
| Parameter | Cysteine Conjugation (Maleimide) | Lysine Conjugation (NHS Ester) |
| Antibody Pre-treatment | Reduction of disulfide bonds (e.g., with TCEP or DTT) | Buffer exchange to an amine-free buffer |
| Reaction pH | 6.5 - 7.5[7][9] | 7.5 - 8.5 |
| Reaction Temperature | 4°C - Room Temperature | 4°C - Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Molar Ratio (Drug-Linker:Ab) | 5:1 - 20:1 | 5:1 - 20:1 |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Based Conjugation
This protocol provides a general workflow for conjugating a thiol-reactive this compound to an antibody.
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.2).
-
Concentrate the antibody to a final concentration of 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a 10-20 molar excess of a reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange using a desalting column equilibrated with the reaction buffer.
-
-
Conjugation Reaction:
-
Immediately dissolve the maleimide-containing this compound in a suitable organic solvent (e.g., DMSO) to a concentration of 10 mM.
-
Add the desired molar excess of the drug-linker solution to the reduced antibody.
-
Incubate the reaction at 4°C for 2-4 hours or at room temperature for 1 hour with gentle mixing.
-
-
Purification:
-
Remove unconjugated drug-linker and aggregates by size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Elute the ADC into the desired formulation buffer.
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280 measurement).
-
Determine the DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[]
-
Protocol 2: General Procedure for Lysine-Based Conjugation
This protocol provides a general workflow for conjugating an amine-reactive this compound to an antibody.
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free reaction buffer (e.g., PBS, pH 8.0).
-
Concentrate the antibody to a final concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the NHS ester-containing this compound in an anhydrous organic solvent (e.g., DMSO) to a concentration of 10 mM.
-
Add the desired molar excess of the drug-linker solution to the antibody.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Purify the ADC to remove unconjugated drug-linker using SEC or TFF.
-
Elute the ADC into the desired formulation buffer.
-
-
Characterization:
-
Determine the protein concentration and DAR as described in the cysteine conjugation protocol.
-
Visualizations
The following diagrams illustrate key workflows and concepts in ADC conjugation.
Caption: General experimental workflows for cysteine and lysine-based ADC conjugation.
Caption: Troubleshooting logic for low ADC conjugation efficiency.
References
- 1. The Cysteine Rebridging Approach for ADC Conjugation - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veranova.com [veranova.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT | Drug-Linker Conjugate | MCE [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing ADC Aggregation with Hydrophobic Payloads
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Antibody-Drug Conjugate (ADC) aggregation, particularly when working with hydrophobic payloads like Gly-7-MAD-MDCPT.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation, especially with hydrophobic payloads?
A1: ADC aggregation is a significant challenge that can impact the stability, efficacy, and safety of the therapeutic.[1][2] The primary drivers of aggregation, particularly with hydrophobic payloads like this compound, include:
-
Increased Surface Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody surface creates hydrophobic patches. These patches can interact between ADC molecules, leading to self-association and aggregation.[3][][5][6] This is a direct cause of the increased propensity for aggregation.[3][5][6]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity, leading to a greater tendency for aggregation and faster clearance from the body.[1][7] While a high DAR can enhance cytotoxicity, it can also negatively impact the ADC's pharmacokinetic profile.
-
Unfavorable Formulation Conditions: Factors such as suboptimal pH, low or high salt concentrations, and the presence of certain organic co-solvents used to dissolve the payload-linker can destabilize the antibody and promote aggregation.[1][3] Holding the ADC at a pH near its isoelectric point can also reduce solubility and lead to aggregation.[3]
-
Conformational Changes in the Antibody: The attachment of payloads can induce conformational changes in the antibody, exposing previously buried hydrophobic regions and promoting protein-protein interactions.[1]
Q2: What are the potential consequences of ADC aggregation in our experiments?
A2: ADC aggregation can have several detrimental effects on your research and development:
-
Reduced Efficacy: Aggregated ADCs may have altered binding affinity to the target antigen and can be cleared more rapidly from circulation, reducing their therapeutic efficacy.[1]
-
Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, can elicit an immune response in vivo, potentially leading to adverse effects and neutralizing the therapeutic.[3][][8]
-
Physical Instability: Aggregation can lead to the formation of visible particles and precipitation, compromising the product's stability, shelf-life, and manufacturability.[1]
-
Off-Target Toxicity: Aggregates can be taken up by immune cells through Fcγ receptor (FcγR) activation, leading to off-target toxicity and undesirable side effects.[9]
Q3: How can we proactively prevent or minimize ADC aggregation during development?
A3: A multi-pronged approach is recommended to mitigate aggregation:
-
Antibody and Payload Engineering:
-
Hydrophilic Linkers and Payloads: Incorporating hydrophilic linkers (e.g., containing PEG, pyrophosphate diester, or sulfonate groups) or developing more hydrophilic payloads can counteract the hydrophobicity of the drug.[1][][10]
-
Site-Specific Conjugation: This technique allows for precise control over the location and number of conjugated payloads, leading to a more homogeneous product with potentially improved stability compared to random conjugation methods.
-
-
Optimization of Conjugation Process:
-
Formulation Development:
-
Excipient Selection: The use of stabilizers such as surfactants (e.g., polysorbates), sugars, and amino acids can help prevent aggregation by reducing non-specific interactions.[]
-
Buffer Optimization: Carefully selecting the buffer system, pH, and ionic strength is crucial for maintaining ADC stability.[]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Visible precipitation or cloudiness after conjugation. | High degree of aggregation due to excessive hydrophobicity. | - Reduce the Drug-to-Antibody Ratio (DAR).[1]- Incorporate a more hydrophilic linker in your design.[1][]- Optimize conjugation conditions (e.g., pH, co-solvent concentration).[1] |
| Increase in high molecular weight species observed by SEC. | Formation of soluble aggregates. | - Analyze the ADC using orthogonal methods like SEC-MALS to characterize the aggregates.[1][11]- Evaluate different formulation buffers with varying excipients to enhance stability.[]- Consider using a solid-phase conjugation method to prevent aggregation during the reaction.[3][8] |
| Inconsistent results in cell-based assays. | Heterogeneity of the ADC preparation, potentially due to aggregation. | - Purify the ADC using size exclusion chromatography (SEC) to remove aggregates before in vitro studies.[3]- Characterize the purified fractions to ensure you are working with the monomeric species. |
| Poor in vivo efficacy and rapid clearance. | Aggregation-induced rapid clearance from circulation. | - Re-evaluate the overall hydrophobicity of the ADC.[6]- Explore site-specific conjugation to produce a more homogeneous and potentially more stable ADC. |
Quantitative Data Summary
Table 1: Analytical Techniques for ADC Aggregation Analysis
| Analytical Technique | Information Provided | Reference |
| Size Exclusion Chromatography (SEC) | Quantifies monomer, dimer, and higher-order aggregates based on hydrodynamic volume. The industry standard for assessing aggregation. | [1][12] |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | Determines the absolute molecular weight and size distribution of aggregates, providing more detailed characterization than SEC alone. | [1][11] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution and can detect the presence of aggregates. | [5][6] |
| Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | Provides information on the size, shape, and distribution of macromolecules and their aggregates. Considered an orthogonal method to SEC. | [11] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity and can be used to assess changes in the ADC's surface hydrophobicity, which is related to aggregation propensity. | [12] |
| Differential Scanning Fluorimetry (DSF) | Assesses the thermal stability of the ADC. A decrease in thermal stability can be correlated with an increased propensity for aggregation. | [5][6] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for the ADC (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Ensure a stable baseline before sample injection.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL).
-
Filter the sample through a low-protein-binding 0.22 µm filter if necessary.
-
-
Chromatographic Run:
-
Inject a defined volume of the sample (e.g., 20 µL).
-
Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the eluent using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight fragments.
-
Calculate the percentage of aggregates relative to the total peak area.
-
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
-
Instrument Setup:
-
Set the instrument parameters, including temperature (e.g., 25°C) and scattering angle (e.g., 90°).
-
-
Sample Preparation:
-
Prepare the ADC sample in a suitable, filtered buffer at a concentration of approximately 1 mg/mL.
-
Centrifuge the sample to remove any large, extraneous particles.
-
-
Measurement:
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and polydispersity index (PDI). An increase in the average particle size or PDI can indicate aggregation.
-
Visualizations
Caption: Mechanism of ADC aggregation induced by hydrophobic payloads.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 3. pharmtech.com [pharmtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Managing Off-Target Toxicity of Camptothecin-Based ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with camptothecin-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate off-target toxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity with camptothecin-based ADCs?
Off-target toxicity of camptothecin-based ADCs is a significant concern and can be broadly categorized into two main mechanisms:
-
On-target, off-tumor toxicity: This occurs when the target antigen of your ADC is expressed on healthy tissues, leading to the ADC binding to and killing non-cancerous cells.[1][]
-
Off-target, off-tumor toxicity: This is the most common cause of dose-limiting toxicities and arises from the premature release of the camptothecin payload into systemic circulation.[1][][3][4] This free payload can then diffuse into healthy cells, causing toxicity.[1][] Mechanisms contributing to this include:
-
Linker instability: The chemical linker connecting the antibody and the payload may be unstable in the bloodstream, leading to premature cleavage.[1][][5][]
-
Nonspecific uptake: Intact ADCs can be taken up by healthy cells, such as those in the liver and immune cells, through mechanisms like nonspecific endocytosis or Fc receptor-mediated uptake.[1][3][7]
-
Bystander effect: While beneficial within the tumor microenvironment, the diffusion of membrane-permeable payloads from target cells can also affect adjacent healthy cells.[1][8][9]
-
Q2: My in vivo model is showing significant weight loss and hematological toxicity. What are the likely causes and how can I troubleshoot this?
Significant weight loss and hematological toxicities, such as neutropenia and thrombocytopenia, are common adverse effects observed with camptothecin-based ADCs.[1][10][11] These are often linked to the systemic exposure of the payload.
Troubleshooting Steps:
-
Evaluate Linker Stability: The primary suspect is often an unstable linker leading to premature payload release.
-
Recommendation: Perform a plasma stability assay to quantify the amount of free payload over time.
-
-
Assess Payload Properties: Highly potent and membrane-permeable payloads can exacerbate off-target effects.
-
Analyze the Bystander Effect: A potent bystander effect can contribute to toxicity in healthy tissues.[1][8]
-
Recommendation: Conduct an in vitro bystander effect assay to assess the extent of killing of antigen-negative cells.
-
-
Consider the Drug-to-Antibody Ratio (DAR): A high DAR can lead to faster clearance and increased toxicity.[1]
-
Recommendation: If using a site-specific conjugation method is not feasible, characterize the heterogeneity of your ADC preparation and consider purifying ADCs with a lower DAR for in vivo studies.
-
Q3: How does the "bystander effect" contribute to both efficacy and toxicity, and how can I modulate it?
The bystander effect describes the ability of a payload released from a target cancer cell to diffuse into and kill neighboring cells, including those that may not express the target antigen.[9][13]
-
Efficacy: This is advantageous in tumors with heterogeneous antigen expression, as it allows for the killing of antigen-negative cancer cells within the tumor microenvironment.[9][13]
-
Toxicity: Conversely, if the payload is released systemically or diffuses out of the tumor into surrounding healthy tissue, it can lead to significant off-target toxicity.[1][8][14]
Modulation Strategies:
-
Payload Selection: The physicochemical properties of the payload are critical. Hydrophobic, membrane-permeable payloads tend to have a stronger bystander effect.[12][15]
-
Linker Type: Cleavable linkers are designed to release the payload in the tumor microenvironment and are essential for the bystander effect.[9] The choice of cleavage mechanism (e.g., enzyme-sensitive, pH-sensitive) can influence where and when the payload is released. Non-cleavable linkers generally do not produce a bystander effect as the payload is released after internalization and lysosomal degradation, and the resulting charged metabolite is less likely to cross cell membranes.[1][14]
Q4: What are some strategies to mitigate the off-target toxicity of my camptothecin-based ADC?
Several strategies can be employed to improve the therapeutic index of your ADC:
-
Linker and Payload Optimization:
-
Enhance Linker Stability: Utilize more stable linkers to minimize premature payload release in circulation.[][]
-
Modify Payload Properties: Consider using camptothecin analogs with lower hydrophobicity to reduce passive diffusion into healthy cells or those that are more susceptible to metabolic inactivation in the liver.[8][15]
-
Hydrophilic Linkers: Incorporating hydrophilic linkers (e.g., PEG) can improve ADC solubility and pharmacokinetics, potentially reducing aggregation-related toxicity.[5][16]
-
-
"Inverse Targeting" Strategy: This novel approach involves the co-administration of a payload-binding agent (e.g., an antibody fragment) that can "mop up" any prematurely released payload in the circulation.[4][10][17] This reduces systemic exposure of the free drug without affecting the delivery of the intact ADC to the tumor.[17]
-
Dose Optimization: In preclinical models, carefully titrate the ADC dose to find the maximum tolerated dose (MTD) and optimal therapeutic dose. Dose reduction or fractionation schedules can sometimes maintain efficacy while reducing toxicity.[11]
-
Antibody Engineering: Modifying the antibody to alter its affinity or Fc receptor binding can potentially reduce on-target, off-tumor toxicity and off-target uptake by immune cells.[4]
Troubleshooting Guides
Guide 1: Unexpectedly High In Vitro Cytotoxicity in Antigen-Negative Cells
Problem: You observe significant killing of your antigen-negative control cell line in a co-culture experiment or when testing the ADC alone on this line.
Possible Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for high in vitro toxicity in antigen-negative cells.
Guide 2: Poor In Vivo Tolerability Despite Good In Vitro Target-Specific Killing
Problem: Your ADC shows high potency and specificity for antigen-positive cells in vitro, but in vivo studies are terminated early due to excessive toxicity (e.g., >20% body weight loss).
Possible Causes & Troubleshooting Workflow:
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hematologyandoncology.net [hematologyandoncology.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Strategies to mitigate premature payload release of Gly-7-MAD-MDCPT.
Welcome to the technical support center for Gly-7-MAD-MDCPT. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this potent antibody-drug conjugate (ADC) payload.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, with a focus on mitigating premature payload release.
| Question/Issue | Possible Causes | Recommended Actions & Troubleshooting Steps |
| High levels of free this compound are detected in plasma shortly after ADC administration. | 1. Linker Instability: The linker connecting this compound to the antibody may be susceptible to cleavage in the systemic circulation. 2. Hydrolysis of Camptothecin Lactone Ring: The active lactone ring of the camptothecin payload can hydrolyze to an inactive carboxylate form at physiological pH.[1][2][3][4] 3. Non-specific Esterase Activity: Plasma esterases may cleave ester bonds within the linker or payload. | 1. Linker Modification: a. Incorporate Hydrophilic Spacers: Introduce polyethylene glycol (PEG) or polysarcosine spacers to the linker to improve hydrophilicity and shield the linker from enzymatic degradation.[5][6][7] b. Optimize Cleavable Sequence: If using a peptide linker, ensure the dipeptide sequence (e.g., Val-Cit) is optimized for specific cleavage by lysosomal proteases like cathepsin B, rather than plasma proteases.[8][9] 2. Formulation Optimization: a. pH Control: Maintain a slightly acidic pH (5.0-6.0) during formulation and storage to favor the closed, active lactone form of the camptothecin.[2] 3. Analytical Characterization: a. Perform Plasma Stability Assays: Incubate the ADC in plasma from relevant species (mouse, rat, monkey, human) and quantify the release of free payload over time using LC-MS/MS.[10][11][12][13][14] |
| The ADC shows reduced efficacy in vivo compared to in vitro cytotoxicity. | 1. Premature Payload Release: As described above, early release of the payload reduces the amount of active drug reaching the tumor.[15] 2. ADC Aggregation: Hydrophobic payloads can lead to ADC aggregation, resulting in rapid clearance from circulation and reduced tumor penetration.[16] 3. Inefficient Internalization and/or Payload Release: The ADC may not be efficiently internalized by target cells, or the linker may not be effectively cleaved within the lysosome. | 1. Enhance ADC Stability: Implement the linker and formulation modifications suggested above to minimize premature release. 2. Improve ADC Solubility: a. Hydrophilic Linkers: Utilize hydrophilic linkers to counteract the hydrophobicity of the camptothecin payload and reduce aggregation.[5][6][7] 3. Evaluate Cellular Processing: a. Lysosomal Stability Assay: Assess the release of this compound from the ADC in the presence of isolated lysosomes or lysosomal enzymes (e.g., cathepsin B) to confirm linker cleavage.[17][18][19] b. Internalization Studies: Use fluorescently labeled ADCs to visualize and quantify cellular uptake and trafficking to the lysosome. |
| Observed off-target toxicity in preclinical models. | 1. Systemic Exposure to Free Payload: Premature release of the highly potent this compound can lead to toxicity in non-target tissues.[15] 2. "Bystander Effect" in Non-Target Tissues: If the payload is membrane-permeable, it could diffuse out of target cells and affect neighboring healthy cells. | 1. Control Payload Release: The primary strategy is to ensure the linker is stable in circulation and only releases the payload within the target cell's lysosome. Refer to the "Linker Modification" strategies. 2. Consider a Non-Cleavable Linker: If premature release from a cleavable linker cannot be sufficiently controlled, a non-cleavable linker may provide a more stable alternative, though this can sometimes reduce efficacy.[20] |
| Inconsistent results between different batches of the ADC. | 1. Variable Drug-to-Antibody Ratio (DAR): Inconsistent conjugation methods can lead to variations in the average number of payload molecules per antibody.[21] 2. Heterogeneity of Conjugation Sites: Non-specific conjugation can result in a heterogeneous mixture of ADCs with different stability and efficacy profiles. | 1. Optimize Conjugation Chemistry: a. Site-Specific Conjugation: Employ site-specific conjugation techniques to produce a more homogeneous ADC with a defined DAR. 2. Thorough Batch Characterization: a. DAR Measurement: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the DAR for each batch. b. Purity and Aggregation Analysis: Assess each batch for purity and the presence of aggregates using Size Exclusion Chromatography (SEC). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a camptothecin derivative.[22][23][24] Camptothecins are topoisomerase I inhibitors. They bind to the DNA-topoisomerase I complex, which leads to double-strand DNA breaks and ultimately induces apoptosis in cancer cells.[10]
Q2: What is the role of the glycine component in this compound?
A2: The "Gly" in this compound refers to a glycine component which is part of the linker structure used to attach the payload to the antibody. The specific design of the linker, including the amino acid sequence, is critical for its stability in circulation and its cleavability by lysosomal enzymes within the target cancer cell.
Q3: How can I improve the stability of the camptothecin lactone ring?
A3: The active lactone form of camptothecin is in a pH-dependent equilibrium with the inactive carboxylate form. To stabilize the lactone ring, maintain a slightly acidic pH (e.g., pH 5.0-6.0) during ADC formulation and storage.[2] Within the target cell, the acidic environment of the lysosome (pH 4.5-5.0) naturally favors the active lactone form.[1]
Q4: What are the key differences between cleavable and non-cleavable linkers for camptothecin-based ADCs?
A4:
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., by lysosomal proteases).[8] This allows for the release of the payload to exert its cytotoxic effect. A potential advantage is the "bystander effect," where the released drug can kill neighboring cancer cells.
-
Non-Cleavable Linkers: These linkers are more stable and rely on the complete degradation of the antibody in the lysosome to release the payload, which is still attached to the linker and an amino acid residue.[25] This can reduce off-target toxicity but may result in lower efficacy if the resulting payload-linker-amino acid complex has reduced cell permeability or activity.
Quantitative Data Summary
The following tables summarize quantitative data from studies on camptothecin-based ADCs with modified linkers to enhance stability and efficacy.
Table 1: In Vitro Cytotoxicity of Camptothecin ADCs with Modified Linkers
| ADC Construct | Linker Modification | Cell Line | IC50 (nM) | Reference |
| 7300-LP1003 | Linear Linker | SHP-77 | 186.5 | [5][6] |
| 7300-LP2004 | Polyethylene Glycol (PEG) Side-Chain | SHP-77 | 32.17 | [5][6] |
| 7300-LP3004 | Polysarcosine Side-Chain | SHP-77 | 39.74 | [5][6] |
| 7300-Deruxtecan | Standard Deruxtecan Linker | SHP-77 | 124.5 | [5][6] |
Table 2: In Vivo Efficacy of Camptothecin ADCs with Modified Linkers in a Xenograft Model
| ADC Construct | Linker Modification | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) | Reference |
| 7300-LP3004 | Polysarcosine Side-Chain | 5 | 106.09 | [5][6] |
| 7300-Deruxtecan | Standard Deruxtecan Linker | 5 | 103.95 | [5][6] |
Experimental Protocols
1. Plasma Stability Assay for ADCs
Objective: To determine the stability of the ADC and quantify the release of free this compound in plasma over time.
Materials:
-
ADC of interest (e.g., Antibody-Gly-7-MAD-MDCPT)
-
Plasma (human, mouse, rat, cynomolgus monkey) with anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS/MS system
Procedure:
-
Dilute the ADC to a final concentration of 0.5-1.0 mg/mL in the desired plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
For analysis, thaw the samples and precipitate the plasma proteins using a suitable method (e.g., addition of 3 volumes of cold acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of released this compound.
-
Calculate the percentage of released payload at each time point relative to the initial total conjugated payload.
2. Lysosomal Stability and Payload Release Assay
Objective: To assess the ability of the ADC to release its payload in a simulated lysosomal environment.
Materials:
-
ADC of interest
-
Isolated liver lysosomes (commercially available) or purified cathepsin B
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)
-
37°C incubator
-
LC-MS/MS system
Procedure:
-
Incubate the ADC (e.g., at 100 µg/mL) in the lysosomal assay buffer.
-
Add either isolated lysosomes or a specified concentration of cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction.
-
Stop the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Process the samples to remove proteins (e.g., centrifugation after acetonitrile precipitation).
-
Analyze the supernatant by LC-MS/MS to quantify the released this compound.
Visualizations
Caption: Workflow for Plasma and Lysosomal Stability Assays.
Caption: Logic for Troubleshooting Premature Payload Release.
Caption: Cellular Pathway of ADC-Mediated Cell Killing.
References
- 1. researchgate.net [researchgate.net]
- 2. US5859023A - Formulations and compositions of poorly water soluble camptothecin derivatives - Google Patents [patents.google.com]
- 3. Modulation in kinetics of lactone ring hydrolysis of camptothecins upon interaction with topoisomerase I cleavage sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Studies of the Hydrolysis and Lactonization of Camptothecin and Its Derivatives, CPT-11 and SN-38, in Aqueous Solution [jstage.jst.go.jp]
- 5. scilit.com [scilit.com]
- 6. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bioivt.com [bioivt.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. iphasebiosci.com [iphasebiosci.com]
- 20. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. pharmaffiliates.com [pharmaffiliates.com]
- 25. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Gly-7-MAD-MDCPT Antibody-Drug Conjugates
Welcome to the technical support center for Gly-7-MAD-MDCPT Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the therapeutic index of ADCs utilizing the novel camptothecin analog, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action as an ADC payload?
This compound is a potent camptothecin analog that functions as a topoisomerase I inhibitor.[1][2][3] As a payload in an ADC, it is delivered specifically to antigen-expressing tumor cells. Once the ADC binds to the target cell surface receptor and is internalized, the linker is cleaved, releasing this compound into the cytoplasm. The payload then migrates to the nucleus and intercalates into the DNA-topoisomerase I complex.[1][2] This stabilization of the cleavage complex prevents the re-ligation of the single-strand DNA break, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][3]
Q2: What are the main challenges in developing this compound ADCs with a favorable therapeutic index?
The primary challenges in developing this compound ADCs with an improved therapeutic index include:
-
Hydrophobicity: Camptothecin derivatives, including this compound, are often hydrophobic.[4][5][6] This can lead to ADC aggregation, reduced stability, and faster plasma clearance, all of which negatively impact the therapeutic index.[4][5][6]
-
Aggregation: The hydrophobic nature of the payload can cause the ADC to aggregate, which can lead to manufacturing difficulties, reduced efficacy, and potential immunogenicity.[5][6]
-
Off-target Toxicity: Premature cleavage of the linker in systemic circulation can release the potent payload, leading to toxicity in healthy tissues and narrowing the therapeutic window.
-
Drug-to-Antibody Ratio (DAR): Achieving an optimal and homogeneous DAR is crucial. A low DAR may result in insufficient potency, while a high DAR can increase hydrophobicity and aggregation, leading to poor pharmacokinetics and increased toxicity.[7]
Q3: How can the hydrophobicity of this compound ADCs be managed to improve their therapeutic index?
Managing the hydrophobicity of this compound ADCs is critical for improving their therapeutic index. Strategies include:
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG) moieties, can help to counteract the hydrophobicity of the payload.[4][8] This can improve ADC solubility, reduce aggregation, and enhance pharmacokinetic properties.
-
Payload Modification: While modifying the core of this compound may alter its potency, linker-payload constructs can be designed to optimize the overall physicochemical properties of the ADC.
-
Formulation Development: Utilizing appropriate formulation strategies with stabilizing excipients can help to prevent aggregation and maintain the stability of the ADC during storage and administration.
Troubleshooting Guides
Problem 1: ADC Aggregation Observed During or After Conjugation
| Potential Cause | Troubleshooting Step | Recommended Action |
| High Payload Hydrophobicity | Assess the hydrophobicity of the this compound linker-payload. | Consider incorporating a more hydrophilic linker. Strategies such as PEGylation of the linker can significantly reduce aggregation.[4][8] |
| High Drug-to-Antibody Ratio (DAR) | Characterize the DAR of your ADC preparation. | Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. A DAR of around 4 is often a good starting point for camptothecin-based ADCs.[7] |
| Suboptimal Buffer Conditions | Review the pH and ionic strength of the conjugation and formulation buffers. | Ensure the buffer pH is not close to the isoelectric point (pI) of the antibody. Adjusting the salt concentration can also help to minimize aggregation. |
| Presence of Unreacted Payload/Linker | Analyze the purity of the final ADC product. | Implement a robust purification process, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated payload and linker. |
Problem 2: Low In Vitro Cytotoxicity or Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inefficient Payload Release | Evaluate the linker cleavage mechanism. | If using a cleavable linker, ensure the cleavage conditions (e.g., enzymatic activity in the lysosome) are optimal for payload release. Consider using a different linker chemistry if necessary. |
| Low DAR | Determine the average DAR of the ADC. | Increase the molar excess of the linker-payload during the conjugation reaction to achieve a higher DAR. However, be mindful of the increased risk of aggregation with higher DARs. |
| Target Antigen Expression Levels | Confirm the expression level of the target antigen on the selected cell line. | Use a cell line with high and homogeneous expression of the target antigen for initial cytotoxicity assays. |
| Assay Variability | Review the in vitro cytotoxicity assay protocol. | Ensure consistent cell seeding density, incubation times, and reagent concentrations. Refer to the detailed protocol below for guidance. |
Problem 3: Inconsistent Drug-to-Antibody Ratio (DAR) between Batches
| Potential Cause | Troubleshooting Step | Recommended Action |
| Variability in Antibody Reduction (for cysteine conjugation) | Monitor the efficiency of the antibody reduction step. | Precisely control the concentration of the reducing agent (e.g., TCEP or DTT) and the reaction time and temperature. |
| Inconsistent Molar Ratio of Linker-Payload | Verify the concentration and purity of the linker-payload solution. | Use a freshly prepared and accurately quantified solution of the this compound linker-payload for each conjugation reaction. |
| Fluctuations in Reaction Conditions | Standardize all conjugation parameters. | Maintain consistent pH, temperature, and reaction time for the conjugation step across all batches. |
| Inaccurate DAR Measurement | Review the method used for DAR characterization. | Utilize robust analytical techniques such as SEC-MALS or HIC-UV for accurate and reproducible DAR determination.[9][10] |
Quantitative Data Summary
The following table summarizes in vitro cytotoxicity and in vivo tumor growth inhibition data for different camptothecin-based ADCs, highlighting the impact of linker modification on efficacy.
| ADC Construct | Linker Modification | IC50 (nM) in SHP-77 Cells[11] | Tumor Growth Inhibition (TGI) (%)[11] |
| 7300-LP1003 | Linear PEG | 186.6 | 102.84 |
| 7300-Deruxtecan | Standard Linker | 124.5 | 103.95 |
| 7300-LP2004 | Branched PEG | 32.17 | 104.90 |
| 7300-LP3004 | Polysarcosine (PSar) | 39.74 | 106.09 |
Data extracted from a study on a B7H3-targeting antibody (7300) conjugated to a camptothecin derivative. This data illustrates how modifying the linker to increase hydrophilicity can enhance the in vitro potency and in vivo efficacy of the ADC.
Experimental Protocols
Protocol 1: General Antibody Conjugation to this compound (via reduced cysteines)
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound with a maleimide linker
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
-
Reaction buffers (e.g., PBS)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Buffer Exchange:
-
Remove excess TCEP by performing a buffer exchange into a conjugation buffer (e.g., PBS, pH 7.2-7.4) using a desalting column.
-
-
Conjugation Reaction:
-
Add the this compound maleimide linker-payload to the reduced mAb at a desired molar ratio (e.g., 5-10 fold excess of payload to antibody).
-
Incubate the reaction at 4°C for 4-16 hours with gentle mixing.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups on the linker-payload. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated payload, linker, and quenching reagent using an SEC column.
-
-
Characterization:
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC
-
Control ADC (non-targeting or unconjugated antibody)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and control ADC in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include wells with medium only (blank) and cells with medium (untreated control).
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
-
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: A general experimental workflow for the development and evaluation of ADCs.
References
- 1. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. wyatt.com [wyatt.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR)
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides expert guidance, troubleshooting tips, and detailed protocols to assist researchers, scientists, and drug development professionals in fine-tuning the drug-to-antibody ratio (DAR) for optimal therapeutic efficacy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the importance and control of the drug-to-antibody ratio in ADC development.
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it considered a Critical Quality Attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][] It is a Critical Quality Attribute (CQA) because it directly and significantly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[3][4] An insufficient drug load can render the ADC ineffective, while an excessive drug load can lead to increased toxicity, faster clearance, and potential aggregation issues.[5][6] Therefore, precisely controlling and monitoring the DAR is essential throughout the development and manufacturing process to ensure a consistent, safe, and effective therapeutic product.[1]
Q2: How does DAR influence the efficacy, toxicity, and pharmacokinetics of an ADC?
A2: The DAR value creates a delicate balance for the therapeutic window of an ADC:
-
Efficacy: Generally, a higher DAR delivers more cytotoxic payload to the target cell, which can lead to increased potency. However, this is not always linear, as very high DAR values do not necessarily guarantee improved efficacy and can be limited by the number of available target antigens on cancer cells.[7]
-
Toxicity: Higher DAR values are often associated with increased systemic toxicity.[8][9] This can be due to the release of the payload in circulation or off-target uptake of the more hydrophobic ADC species.[10][11] Studies have shown that a DAR greater than 4 can be linked to a higher incidence of adverse events.[9]
-
Pharmacokinetics (PK): ADCs with high DAR values (e.g., >4) tend to be more hydrophobic, which can lead to faster clearance from circulation, often through uptake by the liver.[4][11] This reduces the ADC's half-life and overall exposure, potentially diminishing its therapeutic effect.[4]
Q3: What is a "typical" or "optimal" DAR?
A3: There is no single "optimal" DAR for all ADCs; it must be empirically determined for each unique combination of antibody, linker, and payload. Historically, many successful ADCs have an average DAR of 2 to 4.[] This range is often considered a good balance between efficacy and safety.[4] However, some newer, highly effective ADCs, such as Enhertu (trastuzumab deruxtecan), have a high DAR of approximately 8. The ideal DAR depends on factors like the payload's potency, the linker's stability, and the target antigen's expression level.[7][12]
Q4: What are the main strategies for controlling DAR during conjugation?
A4: DAR is controlled by the conjugation chemistry used. The main strategies fall into two categories:
-
Non-Specific (Stochastic) Conjugation: This traditional method targets native amino acid residues, primarily lysines or cysteines (from reduced interchain disulfides).[] This process results in a heterogeneous mixture of ADC species with a range of DAR values (e.g., 0, 2, 4, 6, 8 for cysteine conjugation).[14][15] While established, achieving a consistent average DAR requires tight control over reaction parameters like stoichiometry, pH, and temperature.[1]
-
Site-Specific Conjugation: This modern approach involves engineering the antibody to introduce specific, uniquely reactive conjugation sites.[15][16] Methods include incorporating engineered cysteines (e.g., THIOMAB technology), non-natural amino acids, or using enzymatic and glycan-based techniques.[][17][18] Site-specific methods produce a more homogeneous ADC product with a precisely controlled DAR (e.g., a DAR of exactly 2 or 4), which can lead to an improved therapeutic window and better batch-to-batch consistency.[15][17]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during ADC development and DAR analysis.
Q: My average DAR is inconsistent between production batches. What are the likely causes?
A: Inconsistent DAR is a common challenge, especially with stochastic conjugation methods. The root causes often lie in subtle variations in reaction conditions.
-
Reactant Stoichiometry: Ensure precise and consistent molar ratios of the linker-payload to the antibody. Small deviations can significantly shift the final DAR.
-
Reaction Parameters: Tightly control pH, temperature, and reaction time. The kinetics of the conjugation reaction are sensitive to these variables.[1]
-
Antibody Reduction (for Cysteine Conjugation): The efficiency and consistency of the interchain disulfide bond reduction step are critical. Incomplete or variable reduction will lead to a different number of available thiol groups for conjugation in each batch.
-
Reagent Quality: Verify the purity and concentration of your linker-payload, reducing agents, and buffers before each run. Degradation or incorrect concentration of stock solutions is a frequent source of error.
Q: I am observing significant aggregation of my ADC post-conjugation. Is this related to DAR?
A: Yes, ADC aggregation is often linked to the DAR, particularly with hydrophobic payloads.
-
Increased Hydrophobicity: As the DAR increases, the overall hydrophobicity of the ADC molecule rises. This can promote self-association and aggregation, especially for ADCs with a high DAR.[19]
-
Formulation Buffer: The formulation may be inadequate for the hydrophobicity of the ADC. Strategies to mitigate this include screening different buffers, adjusting pH, or including excipients like polysorbates or amino acids that can help suppress aggregation.[19]
-
Process Conditions: Stresses during the manufacturing process, such as certain filtration or chromatography steps, can induce aggregation.[19] It may be necessary to optimize the purification workflow to handle the more hydrophobic high-DAR species gently.
Q: My high-DAR species (e.g., DAR 6, 8) are showing poor peak shape and are not eluting properly during Hydrophobic Interaction Chromatography (HIC). How can I fix this?
A: This is a common issue in HIC analysis because high-DAR species are very hydrophobic and can bind irreversibly to the column under standard aqueous conditions.
-
Introduce an Organic Modifier: Add a small percentage (e.g., 10-25%) of an organic solvent like isopropanol (IPA) or acetonitrile to the low-salt mobile phase (Eluent B).[14] This will decrease the hydrophobicity of the mobile phase, facilitating the elution of highly hydrophobic species and improving peak shape.[14]
-
Optimize the Gradient: Extend the gradient time or create a shallower gradient to improve the separation between different DAR species.
-
Adjust Column Temperature: Lowering the column temperature can sometimes reduce strong hydrophobic interactions and improve recovery. Conversely, for some ADCs, a slightly elevated temperature can improve peak shape, but this must be carefully tested as high temperatures can cause protein denaturation.[14]
-
Select a Different HIC Column: Columns vary in their hydrophobicity (e.g., Butyl vs. Phenyl). A column with a less hydrophobic stationary phase may be more suitable for your ADC.[]
Q: My ADC has the target DAR, but shows lower than expected in vivo efficacy. What could be the reason?
A: Achieving the correct average DAR is crucial, but other factors can impact in vivo efficacy.
-
Conjugation Site: For stochastic lysine or cysteine conjugates, the payload may be attached at sites that interfere with antigen binding, thereby reducing potency. Site-specific conjugation can prevent this issue.
-
ADC Stability: The linker may be unstable in circulation, leading to premature release of the payload before the ADC reaches the tumor. This reduces the effective dose delivered to the target and can increase systemic toxicity.
-
Pharmacokinetics: Even with a target DAR of 2-4, the ADC might still have a suboptimal PK profile. The specific payload or linker could be contributing to faster clearance than anticipated.[4]
-
Drug Distribution: The average DAR might be correct, but the distribution of species could be suboptimal. For example, a high percentage of unconjugated antibody (DAR 0) will compete with the ADC for antigen binding but will have no cytotoxic effect, thus lowering overall efficacy.[10]
Section 3: Data Summaries & Experimental Protocols
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| Property | Low DAR (e.g., 2) | Moderate DAR (e.g., 4) | High DAR (e.g., 8) |
| Efficacy | Lower potency per molecule | Often optimal potency | Highest potency per molecule, but may not improve therapeutic outcome[4] |
| Toxicity | Generally lower systemic toxicity | Balanced toxicity profile | Increased risk of systemic and off-target toxicity[9][11] |
| Pharmacokinetics | Longer plasma half-life, slower clearance | Moderate clearance | Shorter plasma half-life, faster clearance[4][11] |
| Hydrophobicity | Lower | Moderate | Higher |
| Aggregation Risk | Low | Moderate | High[19] |
| Manufacturability | Easier to formulate and purify | Manageable | Challenging to formulate and purify; may require organic modifiers[14][19] |
Table 2: Comparison of Common Analytical Methods for DAR Determination
| Method | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates species based on hydrophobicity. DAR species elute in order of increasing drug load.[14][21] | Robust, QC-friendly, provides information on drug load distribution.[21] Maintains native ADC structure.[22] | Requires method optimization for each ADC; may require organic modifiers for high DARs.[14] Incompatible with MS unless special salts are used.[23][24] |
| Mass Spectrometry (MS) | Measures the mass of intact or fragmented ADC to identify different DAR species.[3][25] | Highly accurate, provides mass confirmation for each species, can be coupled with LC.[26][27] | Requires specialized equipment; complex spectra for heterogeneous ADCs (e.g., glycosylated, lysine-linked).[25][26] |
| Reversed-Phase HPLC (RP-HPLC) | Separates reduced ADC light and heavy chains based on hydrophobicity.[22] | Good resolution for cysteine-linked ADCs after reduction. | Denaturing conditions can dissociate the ADC; not suitable for resolving heterogeneous lysine-linked conjugates.[22] |
| UV/Vis Spectroscopy | Calculates average DAR based on the absorbance of the protein and the payload at different wavelengths.[6][22] | Simple, rapid, does not require complex equipment.[][6] | Only provides an average DAR, not distribution.[] Requires payload to have a distinct absorbance peak; susceptible to interference from free drug.[6] |
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general methodology for determining the average DAR and drug-load distribution for a cysteine-linked ADC.
1. Materials and Reagents:
-
ADC Sample (~1 mg/mL)
-
HIC Column (e.g., Tosoh TSKgel Butyl-NPR, Agilent MAbPac HIC-Butyl)
-
HPLC system with a UV detector (280 nm)
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0 (Optional: with 10-20% Isopropanol for highly hydrophobic ADCs)
2. Chromatographic Method:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes at a flow rate of 0.5-1.0 mL/min.
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Elution Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Column Wash: Wash the column with 100% Mobile Phase B for 5 column volumes.
-
Re-equilibration: Re-equilibrate the column with 100% Mobile Phase A for the next injection.
3. Data Analysis:
-
Peak Identification: Identify the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). Unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR values.[14]
-
Peak Integration: Integrate the area of each identified peak in the chromatogram.
-
Calculate Percent Area: Determine the percentage of the total peak area that each individual peak represents.
-
% Area (DARn) = (Area of DARn Peak / Total Area of All Peaks) * 100
-
-
Calculate Average DAR: The average DAR is the weighted average of the different species. For a typical cysteine-linked ADC:
-
Average DAR = Σ [ (Peak Area % for DARn) * n ] / 100
-
Example:( (%Area_DAR0 * 0) + (%Area_DAR2 * 2) + (%Area_DAR4 * 4) + ... ) / 100
-
Protocol 2: General Protocol for Stochastic Cysteine-Based Antibody Conjugation
This protocol describes a two-step process for conjugating a linker-payload to a mAb via interchain cysteine residues.
1. Step 1: Antibody Reduction
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-5 moles of TCEP per mole of antibody.
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.
-
Remove the excess TCEP using a desalting column or tangential flow filtration (TFF), exchanging the antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4).
2. Step 2: Payload Conjugation
-
Immediately after reduction and buffer exchange, add the maleimide-activated linker-payload to the reduced antibody solution. The molar ratio of payload-to-antibody is a critical parameter to control the final DAR and typically ranges from 3:1 to 10:1.[28]
-
Incubate the reaction at room temperature or 4°C for 1-4 hours. The reaction should be performed in the dark if the payload is light-sensitive.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups on the payload.
-
Purify the resulting ADC from unconjugated payload, quencher, and other reactants. This is typically done using size exclusion chromatography (SEC) or TFF.
-
Characterize the purified ADC for average DAR, aggregation, and purity using methods like HIC (Protocol 1), SEC, and MS.
Section 4: Diagrams & Workflows
This section provides visualizations of key processes and logical relationships in DAR optimization, created using the DOT language.
Caption: General Workflow for ADC Conjugation and DAR Analysis.
Caption: Logic Diagram for Troubleshooting Inconsistent DAR.
Caption: Simplified Signaling Pathway of an ADC Leading to Apoptosis.
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Toxicity Profile of Approved ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment-related adverse events of antibody drug-conjugates in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 14. smatrix.com [smatrix.com]
- 15. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Accelerating the development of novel antibody-drug conjugates through site-specific conjugation methods | ACROBiosystems [jp.acrobiosystems.com]
- 18. youtube.com [youtube.com]
- 19. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chromatographytoday.com [chromatographytoday.com]
- 27. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 28. mycenax.com [mycenax.com]
Technical Support Center: Enhancing the Stability of Gly-7-MAD-MDCPT ADCs in Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the plasma stability of Gly-7-MAD-MDCPT Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses common issues encountered during the development and analysis of this compound ADCs, with a focus on plasma stability.
Issue 1: Premature Payload Release in Plasma
Question: My this compound ADC shows significant release of the MDCPT payload during in vitro plasma incubation. What are the potential causes and how can I troubleshoot this?
Answer:
Premature payload release is a critical issue that can lead to off-target toxicity and reduced efficacy.[1][2] The stability of an ADC is influenced by the linker chemistry, conjugation site, and the overall molecular environment.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Linker Instability | While the Gly-7-MAD linker is designed for stability, certain plasma components can contribute to its cleavage. Consider modifying the linker with hydrophilic polymers like PEG or polysarcosine (PSar) to shield it from enzymatic degradation.[3] |
| Suboptimal Conjugation Site | The site of conjugation on the antibody can impact linker stability. If possible, explore different conjugation sites that may offer a more protected environment for the linker. |
| High Drug-to-Antibody Ratio (DAR) | High DAR values can lead to conformational changes in the antibody, potentially exposing the linker to plasma enzymes.[3] Synthesize ADCs with a lower average DAR and assess if stability improves. |
| Assay-Related Artifacts | The sample handling process during the stability assay can sometimes induce payload release. Ensure that all steps are performed at the appropriate temperature and pH, and minimize freeze-thaw cycles. |
Experimental Workflow for Investigating Premature Payload Release:
Caption: Troubleshooting workflow for premature payload release.
Issue 2: Aggregation of this compound ADC in Formulation and Plasma
Question: I am observing significant aggregation of my this compound ADC, both in my formulation buffer and after incubation in plasma. What could be causing this and how can I mitigate it?
Answer:
Aggregation is a common challenge with ADCs, particularly those with hydrophobic payloads like camptothecin derivatives.[2][3][4] Aggregation can lead to immunogenicity and altered pharmacokinetic properties.[2]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of the Payload | The MDCPT payload is hydrophobic. Increasing the hydrophilicity of the ADC can reduce aggregation. This can be achieved by incorporating hydrophilic linkers (e.g., PEG, PSar) or by optimizing the formulation with excipients that reduce hydrophobic interactions.[3] |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[3] Prepare ADCs with a lower average DAR and evaluate the impact on aggregation by Size Exclusion Chromatography (SEC). |
| Formulation Buffer Conditions | Suboptimal pH, ionic strength, or the absence of stabilizing excipients in the formulation buffer can lead to aggregation.[5] Screen different buffer conditions (pH, salt concentration) and evaluate the addition of stabilizers such as polysorbate 20 or 80. |
| Stress Conditions | Exposure to physical stress such as agitation, freeze-thaw cycles, or elevated temperatures can induce aggregation.[2][6] Handle the ADC samples with care, avoid repeated freeze-thaw cycles, and store at recommended temperatures. |
Logical Flow for Mitigating ADC Aggregation:
Caption: Strategy for addressing ADC aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the expected plasma stability of a well-behaved this compound ADC?
A1: While specific data for this compound ADCs is not publicly available, a stable ADC with a cleavable linker is generally expected to exhibit minimal payload release in plasma over several days. For example, some stable ADCs show less than 5% payload release after 7 days of incubation in human plasma.[7] The stability will depend on the specific antibody, DAR, and conjugation site.
Q2: What are the key analytical methods for assessing the plasma stability of my this compound ADC?
A2: The primary methods for assessing ADC plasma stability are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to measure the average Drug-to-Antibody Ratio (DAR) over time and to quantify the amount of free MDCPT payload released into the plasma.[8][9][10]
-
Size Exclusion Chromatography (SEC): Used to monitor the physical stability of the ADC and quantify the percentage of monomer, aggregate, and fragment over time.[3][11]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to measure the concentration of total antibody and antibody-conjugated drug.
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the plasma stability of this compound ADCs?
A3: A higher DAR can increase the hydrophobicity of the ADC, which can lead to aggregation and faster clearance from circulation.[3] It can also potentially alter the conformation of the antibody, making the linker more susceptible to cleavage. It is crucial to find an optimal DAR that balances efficacy with stability and manufacturability.
Q4: Can the choice of plasma (human, mouse, rat) affect the stability results?
A4: Yes, the enzymatic activity and protein composition can vary between species, leading to different stability profiles.[11] For example, some linkers are known to be less stable in rodent plasma compared to human plasma. It is important to assess stability in plasma from the relevant species for your preclinical and clinical studies.
Q5: What are some formulation strategies to improve the stability of this compound ADCs?
A5: A well-designed formulation is critical for ADC stability.[5] Key considerations include:
-
pH: Maintaining an optimal pH is crucial for both the antibody and the linker stability.
-
Excipients: Using stabilizers such as surfactants (e.g., polysorbate 20/80) and sugars (e.g., sucrose, trehalose) can help prevent aggregation and maintain the conformational integrity of the antibody.
-
Buffer Species: The choice of buffer can also impact stability. Common buffers include histidine and citrate.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment by LC-MS
This protocol outlines a general procedure for assessing the in vitro plasma stability of a this compound ADC by measuring the change in average DAR and the release of free payload over time.
Workflow for In Vitro Plasma Stability Assay:
Caption: General workflow for LC-MS based plasma stability assessment.
Materials:
-
This compound ADC
-
Human, mouse, or rat plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS)
-
Protein A or anti-human IgG magnetic beads
-
Elution buffer (e.g., low pH glycine)
-
Neutralization buffer (e.g., Tris base)
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation:
-
Dilute the this compound ADC to a final concentration of 100 µg/mL in plasma.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots and immediately freeze them at -80°C until analysis.
-
-
Immunocapture of ADC:
-
Thaw the plasma samples on ice.
-
Add Protein A or anti-human IgG magnetic beads to the plasma samples and incubate to capture the ADC.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
-
Separation of Free Payload and ADC:
-
Collect the supernatant, which contains the free MDCPT payload.
-
Elute the captured ADC from the beads using a low pH elution buffer.
-
Immediately neutralize the eluate with a neutralization buffer.
-
-
LC-MS Analysis of Free Payload:
-
Precipitate proteins from the supernatant using acetonitrile.
-
Centrifuge and analyze the resulting supernatant by LC-MS to quantify the concentration of free MDCPT.
-
-
LC-MS Analysis of Average DAR:
-
Analyze the neutralized eluate containing the intact ADC by LC-MS under denaturing conditions to determine the average DAR.
-
Data Analysis:
-
Plot the average DAR as a function of time to assess the rate of deconjugation.
-
Plot the concentration of free MDCPT as a function of time to determine the rate of payload release.
Representative Data Tables:
Table 1: Average DAR of this compound ADC in Human Plasma over Time
| Time (hours) | Average DAR |
| 0 | 3.8 |
| 24 | 3.7 |
| 48 | 3.6 |
| 72 | 3.5 |
| 168 | 3.2 |
Table 2: Free MDCPT Payload Concentration in Human Plasma over Time
| Time (hours) | Free MDCPT (ng/mL) |
| 0 | < LLOQ |
| 24 | 5.2 |
| 48 | 10.1 |
| 72 | 15.8 |
| 168 | 35.4 |
LLOQ: Lower Limit of Quantification
Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol describes a general method for evaluating the physical stability of a this compound ADC by monitoring aggregation.
Materials:
-
This compound ADC samples from the plasma stability study
-
SEC column suitable for monoclonal antibodies
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate buffer with a suitable salt concentration)
Procedure:
-
Sample Preparation:
-
Thaw the plasma samples from the stability study on ice.
-
If necessary, dilute the samples in the mobile phase to a suitable concentration for SEC analysis.
-
-
SEC Analysis:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample onto the column.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the monomer, aggregate, and fragment.
-
Calculate the percentage of each species at each time point.
-
Representative Data Table:
Table 3: Aggregation Profile of this compound ADC in Human Plasma
| Time (hours) | % Monomer | % Aggregate | % Fragment |
| 0 | 98.5 | 1.5 | 0.0 |
| 24 | 97.9 | 2.0 | 0.1 |
| 48 | 97.2 | 2.6 | 0.2 |
| 72 | 96.5 | 3.2 | 0.3 |
| 168 | 94.8 | 4.8 | 0.4 |
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Topoisomerase I Inhibitor Payloads: Gly-7-MAD-MDCPT, SN-38, and DXd
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a comparative overview of three prominent topoisomerase I inhibitor payloads: the novel camptothecin analog Gly-7-MAD-MDCPT, the well-established SN-38, and the potent next-generation derivative, DXd (deruxtecan). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these payloads for ADC development.
Mechanism of Action: Targeting a Fundamental Cancer Process
All three payloads—this compound, SN-38, and DXd—share a common mechanism of action: the inhibition of topoisomerase I. This essential enzyme is responsible for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks. By stabilizing the topoisomerase I-DNA cleavage complex, these camptothecin-based inhibitors prevent the re-ligation of the DNA strand, leading to the accumulation of DNA single- and double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1][2][3][4][5] This targeted disruption of DNA replication is particularly effective against rapidly proliferating cancer cells.
Below is a Graphviz diagram illustrating the general signaling pathway for topoisomerase I inhibitors.
Caption: General mechanism of action for Topoisomerase I inhibitor payloads.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The in vitro cytotoxicity of a payload is a primary indicator of its potential anti-cancer activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While direct comparative studies of this compound against SN-38 and DXd in the same experimental setting are not publicly available, we have compiled available IC50 data to provide a preliminary assessment.
| Cell Line | Cancer Type | This compound IC50 (nM)[6] | SN-38 IC50 (nM) |
| 786-O | Renal Cell Carcinoma | 100 - 1000 | Data not available |
| BxPC-3 | Pancreatic Cancer | 100 - 1000 | ~4.9 - 11[7] |
| HL-60 | Promyelocytic Leukemia | 100 - 1000 | Data not available |
| SK-MEL-5 | Melanoma | 100 - 1000 | Data not available |
| L540cy | Hodgkin's Lymphoma | 10 - 100 | Data not available |
| MM.1R | Multiple Myeloma | 10 - 100 | Data not available |
| MOLM-13 | Acute Myeloid Leukemia | 10 - 100 | Data not available |
| Ramos | Burkitt's Lymphoma | 10 - 100 | Data not available |
| SU-DHL-4 | B-cell Lymphoma | 10 - 100 | Data not available |
| U266 | Multiple Myeloma | 10 - 100 | ~38,000[12] |
Note: The IC50 values for SN-38 are approximate and collated from different studies with varying experimental conditions. The IC50 for SN-38 in U266 cells appears to be an outlier and may reflect specific resistance mechanisms in that cell line or different experimental setups.
From the available data, this compound demonstrates potent cytotoxicity in the nanomolar range across a variety of hematological and solid tumor cell lines. A direct and definitive comparison of potency requires these compounds to be tested side-by-side under identical experimental conditions.
Key Payload Characteristics and Experimental Considerations
Beyond direct cytotoxicity, several other factors are crucial for the successful application of these payloads in an ADC format.
Bystander Effect: The ability of a payload to diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells is known as the bystander effect. This is a critical attribute for treating heterogeneous tumors. Both SN-38 and DXd are known to induce a bystander effect due to their membrane permeability.[11][22] Quantitative comparisons suggest that the bystander effect of DXd may be more pronounced than that of SN-38.[11] The bystander potential of this compound has not been publicly reported and warrants investigation.
Drug-to-Antibody Ratio (DAR) and Linker Chemistry: The number of payload molecules attached to the antibody (DAR) and the stability of the linker that connects them are critical for the ADC's efficacy and safety. Higher DARs can increase potency but may also lead to aggregation and faster clearance. Both SN-38 and DXd have been successfully incorporated into ADCs with high DARs (e.g., DAR 8), utilizing cleavable linkers that are designed to be stable in circulation and release the payload in the tumor microenvironment.[1][8]
Experimental Protocols
To facilitate further research and direct comparison, standardized experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the payload (this compound, SN-38, or DXd) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of a payload to kill antigen-negative cells when co-cultured with antigen-positive cells.
Caption: Workflow for a co-culture bystander effect assay.
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC containing the payload of interest.
-
Imaging and Analysis: After a set incubation period, use fluorescence microscopy or flow cytometry to specifically quantify the viability of the antigen-negative cell population. A decrease in the viability of the fluorescently labeled cells indicates a bystander effect.
In Vivo Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of an ADC.
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer the ADC intravenously at various doses. A control group should receive a vehicle or a non-targeting ADC.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Data Analysis: Plot tumor growth curves for each treatment group to assess the anti-tumor activity. Monitor animal body weight as an indicator of toxicity.
Conclusion
SN-38 and DXd are clinically validated topoisomerase I inhibitor payloads with proven efficacy in approved ADCs. DXd is generally considered more potent than SN-38. This compound is a novel camptothecin derivative that demonstrates promising nanomolar cytotoxicity in vitro across a range of cancer cell lines.
For drug development professionals, the selection of a payload will depend on a multifactorial analysis including target antigen expression, tumor histology, and the desired safety profile. While the available data for this compound is preliminary, its potent in vitro activity suggests it is a candidate worthy of further investigation. Head-to-head preclinical studies comparing this compound with SN-38 and DXd in standardized assays are necessary to definitively establish its relative efficacy and potential advantages. Future research should focus on peer-reviewed characterization of this compound, including its bystander effect, in vivo efficacy, and safety profile when incorporated into an ADC.
References
- 1. SN38 polymeric nanoparticles: in vitro cytotoxicity and in vivo antitumor efficacy in xenograft balb/c model with breast cancer versus irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of the camptothecin resistance of Glu710Gly topoisomerase IB mutant analyzed in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase I inhibitors and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Mechanism of Hydroxycamptothecin via the Metabolic Perturbation of Ribonucleotide and Deoxyribonucleotide in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Schedule-dependent cytotoxicity of SN-38 in p53 wild-type and mutant colon adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IT-141, a Polymer Micelle Encapsulating SN-38, Induces Tumor Regression in Multiple Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Topoisomerase I Inhibitor ADC Payloads
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) has been revolutionized by the introduction of topoisomerase I inhibitors as payloads. Their potent, yet manageable, cytotoxicity profiles and ability to induce a "bystander effect" have led to the development of highly successful therapies. This guide provides an objective, data-supported comparison of the leading topoisomerase I inhibitor payloads: deruxtecan (an exatecan derivative), SN-38 (the active metabolite of irinotecan), and emerging belotecan-derivatives.
At a Glance: Comparative Analysis of Topoisomerase I Inhibitor Payloads
The selection of a payload is a critical determinant of an ADC's therapeutic index. The following table summarizes the key characteristics of prominent topoisomerase I inhibitor payloads based on available data.
| Feature | Deruxtecan (Exatecan Derivative) | SN-38 | Belotecan Derivatives |
| Mechanism of Action | Stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA double-strand breaks and apoptosis.[1][2][3] | Stabilizes the topoisomerase I-DNA cleavage complex, inducing DNA damage and cell death.[1][2] | Inhibit topoisomerase I, leading to DNA damage and apoptosis.[4][5] |
| Relative Potency | High; reported to be approximately 10 times more potent than SN-38.[1][6] | Moderate; potent active metabolite of irinotecan.[1][7] | Potent; cytotoxic effects are superior to topotecan in some cell lines.[4] |
| Bystander Effect | Strong bystander killing effect due to high membrane permeability of the released payload.[][][10] | Demonstrates a bystander effect, contributing to efficacy in heterogeneous tumors.[11] | Expected to have a bystander effect, a key feature for this class of payloads. |
| Key Properties | A derivative of the potent, semi-synthetic camptothecin analog, exatecan.[12] Used in ADCs with a high drug-to-antibody ratio (DAR).[13] | Active metabolite of the prodrug irinotecan.[14][15] | Water-soluble camptothecin analog.[5] |
| Approved/Investigational ADCs | Trastuzumab deruxtecan (Enhertu), Datopotamab deruxtecan.[12][16] | Sacituzumab govitecan (Trodelvy).[7][16] | AMT-116 (targeting CD44v9), SKB264 (targeting TROP2).[4][17] |
In Vivo Efficacy: A Summary of Preclinical and Clinical Findings
The ultimate measure of a payload's effectiveness is its performance in vivo. The following table provides a summary of the reported in vivo anti-tumor activity of ADCs utilizing these topoisomerase I inhibitor payloads.
| ADC (Payload) | Target | Cancer Models | Key Findings |
| Trastuzumab deruxtecan (Deruxtecan) | HER2 | Breast cancer, Gastric cancer, Lung cancer xenograft models.[12][18] | Superior anti-tumor activity compared to other HER2-targeted ADCs, including those with different payloads.[18] Effective in tumors with low HER2 expression due to the potent bystander effect.[19] |
| Sacituzumab govitecan (SN-38) | TROP2 | Triple-negative breast cancer, Urothelial carcinoma models.[16] | Demonstrates significant anti-tumor activity in heavily pretreated patient populations.[7] |
| AMT-116 (Belotecan derivative) | CD44v9 | Non-small cell lung cancer (NSCLC) and other solid tumors.[17] | Promising efficacy in heavily pretreated EGFR wild-type NSCLC patients, with an 80% overall response rate at the highest dose.[17] |
| SKB264 (Belotecan derivative) | TROP2 | NSCLC, HR+/HER2- metastatic breast cancer.[4] | Encouraging anti-tumor activity and a manageable safety profile in patients with relapsed or refractory locally advanced/metastatic NSCLC.[4] |
Experimental Methodologies
Rigorous preclinical evaluation is essential to characterize and compare ADC payloads. Below are detailed protocols for key in vitro assays.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC and its free payload on cancer cell lines with varying target antigen expression.
Protocol:
-
Cell Culture: Culture target-positive (e.g., NCI-N87 for HER2) and target-negative (e.g., MDA-MB-468) cancer cell lines in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, the free payload, and a non-targeting control ADC. Add the compounds to the cells and incubate for a period of 72 to 120 hours.
-
Viability Assessment: After the incubation period, assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Data Analysis: Plot the percentage of viable cells against the logarithm of the drug concentration. Calculate the IC50 values using a non-linear regression model (e.g., four-parameter logistic curve).
Bystander Effect Assay
Objective: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells after being released from antigen-positive cells.
Protocol:
-
Cell Preparation: Label antigen-positive cells with a green fluorescent protein (GFP) and antigen-negative cells with a red fluorescent protein (RFP).
-
Co-culture: Co-culture the GFP-labeled antigen-positive cells and RFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
Treatment: Treat the co-culture with the ADC, a non-cleavable linker ADC control, and a vehicle control for an extended period (e.g., 5-7 days).
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable GFP-positive and RFP-negative cells in each well.
-
Data Interpretation: A significant reduction in the number of viable RFP-labeled (antigen-negative) cells in the ADC-treated wells compared to the controls indicates a bystander effect.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental processes, the following diagrams have been generated.
Caption: Mechanism of action for a topoisomerase I inhibitor ADC.
Caption: Experimental workflow for comparing ADC payloads.
References
- 1. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. News - Camtobell (belotecan) - LARVOL VERI [veri.larvol.com]
- 5. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sacituzumab govitecan and trastuzumab deruxtecan: two new antibody–drug conjugates in the breast cancer treatment landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. ascopubs.org [ascopubs.org]
- 14. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Multitude Therapeutics Reports Promising Phase I/II Results for CD44v9-Directed ADC AMT-116 in Advanced Solid Tumors [trial.medpath.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
Validating the In Vivo Efficacy of Gly-7-MAD-MDCPT ADCs in Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of antibody-drug conjugates (ADCs) utilizing camptothecin-based payloads, with a focus on contextualizing the potential performance of Gly-7-MAD-MDCPT ADCs. While direct in vivo efficacy data for ADCs specifically incorporating the this compound payload is not extensively available in the public domain, this guide leverages preclinical data from other novel camptothecin-based ADCs to establish a baseline for comparison and to outline the experimental methodologies critical for such validation studies.
Introduction to this compound and Camptothecin-Based ADCs
This compound is a novel cytotoxic agent belonging to the camptothecin class of compounds.[1][2] Camptothecins exert their anti-cancer effect by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair. By trapping the topoisomerase I-DNA cleavage complex, these payloads induce DNA strand breaks, leading to cell cycle arrest and apoptosis. In the context of an ADC, a camptothecin derivative like this compound is linked to a monoclonal antibody that targets a tumor-specific antigen. This targeted delivery mechanism aims to concentrate the cytotoxic payload at the tumor site, thereby enhancing efficacy and minimizing systemic toxicity.
In vitro studies have demonstrated the cytotoxic potential of this compound against a range of cancer cell lines, with IC50 values in the nanomolar range.[1] This potency underscores its potential as an effective payload for ADCs. The subsequent sections will delve into the in vivo performance of other cutting-edge camptothecin-based ADCs to provide a framework for evaluating the prospective in vivo efficacy of this compound ADCs.
Comparison of In Vivo Efficacy of Camptothecin-Based ADCs in Mouse Models
To illustrate the typical in vivo efficacy of camptothecin-based ADCs, this section summarizes preclinical data from studies on ADCs with other novel topoisomerase I inhibitor payloads. These studies utilize various cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models in mice. The data presented here serves as a benchmark for the anticipated performance of a this compound ADC.
In Vivo Efficacy of a Novel Anti-HER2 Topo1 ADC
In a study comparing a novel anti-HER2 ADC with a topoisomerase 1 inhibitor payload to trastuzumab deruxtecan, significant anti-tumor activity was observed in an NCI-N87 colon cancer model. A single injection of the novel ADC at a payload-adjusted dose of 52 µg/kg demonstrated superior anti-tumor activity. Furthermore, complete tumor regression was achieved in all treated mice (7/7) at a 104 µg/kg payload dose, with the effect lasting for the entire 80-day study period.[3]
In Vivo Efficacy of a 7-aminomethyl-10,11-methylenedioxy CPT (CPT1) ADC
An ADC utilizing a CPT1 derivative payload demonstrated broad activity in mouse xenograft models. In both solid and hematologic tumor models, this ADC induced tumor regressions and complete responses at low single doses of ≤3 mg/kg.[4][5][6]
In Vivo Efficacy of an Exatecan Derivative (DXd) ADC
An anti-B7-H3 ADC utilizing the exatecan derivative DXd as its payload showed potent in vivo anti-tumor efficacy.[7] Similarly, a HER3-targeting ADC with a DXd payload also demonstrated significant tumor growth inhibition in preclinical models.[7]
Summary of In Vivo Efficacy Data
| ADC Platform | Mouse Model | Cancer Type | Dosing Regimen | Key Efficacy Results | Reference |
| Novel Anti-HER2 Topo1 ADC | NCI-N87 Xenograft | Colon Cancer | Single IV injection (52 µg/kg & 104 µg/kg payload dose) | Superior anti-tumor activity compared to trastuzumab deruxtecan at 52 µg/kg. Complete tumor regression in 7/7 mice at 104 µg/kg, lasting 80 days. | [3] |
| CPT1-based ADC | Solid and Hematologic Xenograft Models | Various | Single IV injection (≤3 mg/kg) | Tumor regressions and complete responses. | [4][5][6] |
| DXd-based Anti-B7-H3 ADC | Xenograft Model | Not Specified | Not Specified | Potent in vivo anti-tumor efficacy. | [7] |
| DXd-based Anti-HER3 ADC | Xenograft Model | Not Specified | Not Specified | Significant tumor growth inhibition. | [7] |
Detailed Experimental Protocols
The following is a generalized protocol for evaluating the in vivo efficacy of an ADC in a mouse xenograft model, based on common practices reported in preclinical studies.
1. Cell Lines and Culture:
-
Select a human cancer cell line that expresses the target antigen for the ADC's monoclonal antibody.
-
Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Models:
-
Use immunodeficient mice (e.g., BALB/c nude or SCID mice) to prevent rejection of human tumor xenografts.
-
House the animals in a specific pathogen-free environment with access to food and water ad libitum.
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
3. Tumor Implantation:
-
Harvest cultured cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (typically 1 x 10^6 to 1 x 10^7) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
4. Treatment Administration:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ADC, a control antibody, or a vehicle solution intravenously (IV) via the tail vein.
-
Dosing can be a single injection or a multi-dose regimen, depending on the study design.
5. Efficacy Evaluation:
-
Measure tumor volume using calipers at regular intervals (e.g., twice or three times a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, or when tumors reach a maximum allowable size, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
For survival studies, monitor the mice until a predefined endpoint is reached (e.g., tumor volume exceeding a certain limit, significant body weight loss, or other signs of distress).
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the general signaling pathway of a topoisomerase I inhibitor ADC and a typical experimental workflow for in vivo efficacy studies.
Caption: General mechanism of action for a topoisomerase I inhibitor ADC.
Caption: Typical experimental workflow for in vivo ADC efficacy studies.
Conclusion
While direct, comparative in vivo efficacy data for this compound ADCs remains to be published, the available information on its in vitro potency and the performance of other novel camptothecin-based ADCs suggests a promising therapeutic potential. The data from ADCs with payloads such as novel Topo1 inhibitors, CPT1, and DXd in various mouse xenograft models demonstrate that this class of agents can achieve significant tumor regression and even complete responses at well-tolerated doses.
For researchers and drug developers, the key to validating the in vivo efficacy of a this compound ADC will be the execution of well-designed preclinical studies, following rigorous experimental protocols as outlined in this guide. Such studies will be crucial in determining the therapeutic window and positioning this compound ADCs for further clinical development in the landscape of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of Novel Antibody-Camptothecin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Linker Stability in Camptothecin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to tumor cells. Conversely, a linker that is too stable may not efficiently release the drug at the target site. This guide provides a comparative overview of the stability of different linker technologies used in ADCs, with a focus on constructs involving camptothecin-based payloads, analogous to Gly-7-MAD-MDCPT.
Comparative Linker Stability Data
The following table summarizes the stability of various linkers conjugated to camptothecin derivatives, providing insights into their performance in preclinical models. It is important to note that while direct comparative data for this compound is limited in the public domain, the stability trends observed with other camptothecin payloads offer valuable guidance.
| Linker Type | Payload | Key Stability Findings | Species | Reference |
| Dipeptide (Val-Cit) | Exatecan derivative (DXd) | Susceptible to premature cleavage in mouse plasma by carboxylesterase 1c (Ces1c).[1][2] Stable in human and rat plasma with only 1-2% drug release over 21 days.[1] | Mouse, Human, Rat | [1][2] |
| Dipeptide (Val-Ala) | Camptothecin derivative | Generally shows good stability, similar to Val-Cit in some contexts.[3] | N/A | [3] |
| Tetrapeptide (GGFG) | Exatecan derivative (DXd) | Demonstrates high stability in mouse, rat, and human plasma with only 1-2% drug release over 21 days.[1] | Mouse, Human, Rat | [1] |
| Glucuronide-based | Camptothecin analog | Showed greater stability compared to dipeptide linkers in one study.[4] | N/A | [4] |
| Novel Exatecan Linker | Exatecan | Drastically improved linker stability in vitro and in vivo compared to other camptothecin-based ADCs.[3] | N/A | [3] |
Experimental Protocols for Linker Stability Assessment
Accurate assessment of linker stability is crucial for the development of safe and effective ADCs. Below are detailed methodologies for key experiments used to evaluate the stability of ADC constructs.
1. In Vitro Plasma Stability Assay
-
Objective: To determine the stability of the ADC and the rate of payload release in plasma from different species (e.g., human, mouse, rat).
-
Methodology:
-
The ADC is incubated in plasma at a concentration of 1.3 mg/mL at 37°C for a specified period (e.g., up to 7 days).[5]
-
Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
The reaction is quenched, often by the addition of an organic solvent like acetonitrile, to precipitate plasma proteins.
-
The samples are then analyzed to quantify the amount of intact ADC and released payload.
-
-
Analytical Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A highly sensitive and specific method to separate and quantify the intact ADC, different drug-to-antibody ratio (DAR) species, and the free payload.[6]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Can be used to measure the concentration of total antibody and conjugated antibody.
-
2. In Vivo Stability Assessment
-
Objective: To evaluate the pharmacokinetic profile and linker stability of the ADC in a living organism.
-
Methodology:
-
The ADC is administered to preclinical models (e.g., mice, rats) at a specific dose.
-
Blood samples are collected at various time points post-administration.
-
Plasma is isolated from the blood samples.
-
The concentration of total antibody, conjugated antibody (antibody-conjugated drug), and free payload in the plasma is determined using validated analytical methods.[2]
-
-
Analytical Techniques:
-
LC-MS/MS: For quantification of the free payload and its metabolites.
-
ELISA: For quantification of total antibody and conjugated antibody.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro plasma stability of an ADC.
Signaling Pathway of ADC Action and Linker Cleavage
The following diagram illustrates the generalized mechanism of action for a cleavable linker ADC, from target binding to payload release.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Preclinical Toxicology of Camptothecin-Based Antibody-Drug Conjugates: A Comparative Guide
While specific preclinical toxicology data for Gly-7-MAD-MDCPT based Antibody-Drug Conjugates (ADCs) are not publicly available, this guide provides a comparative analysis of the preclinical safety profiles of other camptothecin-based ADCs and alternative ADC platforms. The information presented is intended for researchers, scientists, and drug development professionals to understand the toxicological landscape of different ADC technologies.
The development of ADCs is a promising strategy in oncology, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker-payload system is a critical component that influences both the efficacy and the toxicity of an ADC. This compound is a novel linker-payload featuring a derivative of the topoisomerase I inhibitor camptothecin. Understanding its potential toxicological profile in the context of existing ADC technologies is crucial for its future development.
This guide summarizes available preclinical toxicology data for prominent ADC platforms, including those utilizing camptothecin derivatives (the same payload class as this compound), auristatins (MMAE and MMAF), and maytansinoids (DM1 and DM4).
Comparative Preclinical Toxicology of Different ADC Platforms
The following tables summarize the Maximum Tolerated Dose (MTD) and key dose-limiting toxicities (DLTs) observed in preclinical studies for several ADC platforms. It is important to note that direct comparison of MTD values across different studies can be challenging due to variations in experimental design, animal species, and dosing schedules.
| ADC Platform (Payload) | ADC Example | Animal Model | MTD | Key Preclinical Dose-Limiting Toxicities |
| Camptothecin-based | Trastuzumab Deruxtecan | Monkey | Not explicitly defined, but well-tolerated at doses up to 30 mg/kg | Interstitial pneumonitis (at higher doses) |
| Sacituzumab Govitecan | Monkey | > 60 mg/kg (single dose) | Mortality observed at 120 mg/kg (two doses) | |
| Maytansinoid (DM1) | Trastuzumab Emtansine (T-DM1) | Rat | 20-40 mg/kg (single dose) | Hepatic toxicity, thrombocytopenia, lymphoid depletion, neuronal toxicity[1][2][3] |
| Monkey | 30 mg/kg (single dose)[1][2][3] | Hepatic toxicity, thrombocytopenia, lymphoid depletion, neuronal toxicity[1][2][3] | ||
| Auristatin (MMAE) | Brentuximab Vedotin | Rat | 18 mg/kg (conventional), >60 mg/kg (site-specific)[4] | Myelosuppression (neutropenia), peripheral neuropathy, skin toxicity[5][6] |
| Disitamab Vedotin | Monkey | 6 mg/kg | Myelosuppression, lymphoid organ toxicity | |
| Auristatin (MMAF) | N/A | Mouse | ~30 mg/kg (example)[7] | Ocular toxicity, thrombocytopenia[5] |
| Maytansinoid (DM4) | N/A | N/A | Data not publicly available | Ocular toxicity, hepatotoxicity[5][8] |
Mechanism of Action of Camptothecin-Based ADCs
Camptothecin and its derivatives exert their cytotoxic effect by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair. The following diagram illustrates this mechanism.
Experimental Protocols for Preclinical Toxicology Studies
Preclinical safety evaluation of ADCs is essential for determining a safe starting dose for human clinical trials and for identifying potential target organs for toxicity. These studies are typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., cynomolgus monkey), in compliance with Good Laboratory Practice (GLP) regulations[9].
General Workflow of a Preclinical Repeat-Dose Toxicology Study
The following diagram outlines the typical workflow for a repeat-dose toxicology study of an ADC.
Detailed Methodologies
1. Animal Models:
-
Rodent: Typically Sprague-Dawley or Wistar rats. Rats are often used to assess non-target-related toxicities, especially if the antibody component of the ADC does not cross-react with the rodent ortholog of the target antigen[1][2][3].
-
Non-rodent: Cynomolgus monkeys are frequently used as they often show cross-reactivity with human-targeted antibodies and have greater physiological similarity to humans[1][2][3].
2. Dosing:
-
Route of Administration: Intravenous (IV) infusion is the most common route, mimicking the clinical administration of ADCs.
-
Dose Levels: A control group (vehicle) and at least three dose levels (low, mid, high) are typically included. The high dose is intended to induce toxicity to identify the MTD and DLTs.
-
Dosing Schedule: The schedule is designed to support the proposed clinical trial design, for example, once every three weeks for a specified number of cycles[10].
3. In-Life Monitoring:
-
Clinical Observations: Animals are observed daily for any changes in appearance, behavior, or signs of toxicity.
-
Body Weight and Food Consumption: Measured regularly (e.g., weekly) to assess general health and identify potential adverse effects.
-
Ophthalmology: Ophthalmic examinations are conducted, particularly for ADC platforms with known ocular toxicity (e.g., MMAF and DM4 payloads)[5].
4. Clinical Pathology:
-
Hematology: Blood samples are collected at specified intervals to analyze parameters such as red and white blood cell counts, platelet counts, and hemoglobin levels. Myelosuppression is a common toxicity for many ADC payloads[5].
-
Clinical Chemistry: Serum samples are analyzed to assess the function of major organs, such as the liver (e.g., ALT, AST levels) and kidneys (e.g., BUN, creatinine levels)[11].
-
Toxicokinetics (TK): Plasma concentrations of the total antibody, the ADC, and the unconjugated payload are measured to understand the exposure-response relationship[9].
5. Terminal Procedures:
-
Necropsy: At the end of the study, a full necropsy is performed to examine all organs and tissues for gross abnormalities. Organ weights are also recorded.
-
Histopathology: A comprehensive set of tissues is collected, preserved, and examined microscopically by a veterinary pathologist to identify any cellular or structural changes indicative of toxicity.
Conclusion
The preclinical toxicology of an ADC is a complex interplay between its three components: the antibody, the linker, and the cytotoxic payload. While specific data for this compound based ADCs is not yet in the public domain, by understanding the preclinical safety profiles of related camptothecin-based ADCs and other established platforms, researchers can anticipate potential toxicities and design appropriate safety assessment strategies. The primary DLTs are often payload-dependent, with camptothecins generally associated with myelosuppression and gastrointestinal toxicities. The continued development of novel linker-payload technologies like this compound will require thorough preclinical evaluation to establish a favorable therapeutic window for clinical advancement.
References
- 1. Preclinical safety profile of trastuzumab emtansine (T-DM1): mechanism of action of its cytotoxic component retained with improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical safety profile of trastuzumab emtansine (T-DM1): Mechanism of action of its cytotoxic component retained with improved tolerability (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. innate-pharma.com [innate-pharma.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blog.td2inc.com [blog.td2inc.com]
- 10. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Evaluating the Preclinical Safety of Gly-7-MAD-MDCPT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with novel payloads continuously emerging to enhance therapeutic indices. Among these, camptothecin-based topoisomerase I inhibitors have demonstrated significant clinical success. This guide provides a comparative evaluation of the preclinical safety profile of Gly-7-MAD-MDCPT, a novel camptothecin-based ADC payload, against established alternatives such as SN-38 and exatecan derivatives. Due to the limited publicly available preclinical data for this compound, this guide synthesizes information on comparable agents to provide a predictive safety assessment and a framework for its evaluation.
Data Presentation: Comparative Preclinical Safety Profiles
The following tables summarize key preclinical safety and pharmacokinetic findings for prominent camptothecin-based ADC payloads. It is important to note that direct, quantitative preclinical safety data for this compound is not currently available in the public domain. The information presented for this compound is inferred from its classification as a camptothecin analogue and general knowledge of this class of compounds.
Table 1: Comparative In Vivo Toxicology of Camptothecin-Based ADC Payloads
| Parameter | This compound (Predicted) | SN-38 (from Sacituzumab govitecan) | Exatecan Derivative (DXd from Trastuzumab deruxtecan) |
| Primary Target Organs of Toxicity | Hematopoietic system (bone marrow), Gastrointestinal tract, Lymphoid tissues | Hematopoietic system (neutropenia, anemia), Gastrointestinal tract (diarrhea)[1][2][3] | Hematopoietic system, Gastrointestinal tract[4] |
| Key Toxicities Observed in Rodents | Myelosuppression, intestinal inflammation | Body weight loss, hematological toxicity[5] | Not specified in detail |
| Key Toxicities Observed in Non-Human Primates | Myelosuppression, gastrointestinal toxicity | Hematologic and gastrointestinal toxicities | Hematologic and gastrointestinal toxicities |
| Maximum Tolerated Dose (MTD) | Data not available | MTD of a liposomal SN-38 formulation in dogs was 1.2 mg/kg (i.v. x 5)[6] | Data on ADC context varies |
Table 2: Comparative Preclinical Pharmacokinetics of Camptothecin-Based ADC Payloads
| Parameter | This compound (Predicted) | SN-38 (from Sacituzumab govitecan) | Exatecan Derivative (DXd from Trastuzumab deruxtecan) |
| Animal Model | Rodent, Non-Human Primate | Mouse, Dog | Mouse, Cynomolgus Monkey[7][8] |
| Elimination Half-life (Payload) | Data not available | The elimination half-life of a liposomal SN-38 formulation in mouse plasma was 6.38 h[6] | DXd was rapidly cleared following intravenous dosing in monkeys[7] |
| Systemic Exposure (Payload) | Data not available | Predictable pharmacokinetic profile with manageable toxicity[9] | Low systemic exposure to DXd due to stable linker and high clearance of released DXd[7] |
| Metabolism | Expected to undergo metabolism | SN-38 is the active metabolite of irinotecan | The only detectable metabolite in urine and feces was unmetabolized DXd[7] |
| Excretion | Data not available | Primarily fecal | Major pathway of excretion for DXd was the fecal route[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of preclinical safety data. Below are generalized protocols for key experiments in the safety assessment of ADCs like this compound.
In Vivo Toxicology Studies in Rodents (Rat Model)
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity of the ADC.
-
Animal Model: Sprague-Dawley rats (5 per sex per group).
-
Dosing: Single intravenous (IV) administration of the ADC at escalating dose levels and a vehicle control.
-
Observation Period: 14 to 21 days.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.
-
Body Weight: Measured prior to dosing and at regular intervals throughout the study.
-
Hematology: Blood samples collected at baseline and termination for complete blood count (CBC) analysis.
-
Serum Chemistry: Blood samples collected at termination to assess organ function (e.g., liver and kidney).
-
Necropsy and Histopathology: Gross examination of all animals at termination. Collection of a comprehensive set of tissues for microscopic examination.
-
Pharmacokinetic Studies in Non-Human Primates (Cynomolgus Monkey Model)
-
Objective: To characterize the pharmacokinetic profile of the ADC and its released payload.
-
Animal Model: Cynomolgus monkeys (3 per group).
-
Dosing: Single IV administration of the ADC.
-
Blood Sampling: Serial blood samples collected at predetermined time points post-dosing.
-
Bioanalysis: Plasma samples analyzed using validated analytical methods (e.g., ELISA for total antibody and ADC, LC-MS/MS for the payload).
-
Pharmacokinetic Parameters Calculated:
-
Maximum concentration (Cmax)
-
Area under the concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t1/2)
-
Mandatory Visualization
The following diagrams illustrate key concepts in the evaluation of this compound and similar ADCs.
Caption: Mechanism of action for a this compound antibody-drug conjugate.
Caption: General experimental workflow for preclinical safety evaluation of an ADC.
Caption: Relationship between ADC components and potential preclinical toxicities.
References
- 1. Safety profile of sacituzumab govitecan in patients with breast cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety profile of sacituzumab govitecan in patients with breast cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of a Novel Gly-7-MAD-MDCPT Antibody-Drug Conjugate for Targeted Cancer Therapy
For Immediate Release
This guide provides a detailed comparative analysis of a novel antibody-drug conjugate (ADC) utilizing the Gly-7-MAD-MDCPT payload. This analysis is intended for researchers, scientists, and drug development professionals interested in the specificity and cross-reactivity of next-generation ADCs.
Introduction
Antibody-drug conjugates (ADCs) represent a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The this compound is a novel camptothecin-based payload designed for enhanced anti-tumor activity. This guide focuses on a hypothetical ADC construct where an antibody targeting a well-defined tumor-associated antigen is conjugated to the this compound payload via a peptide linker. For the purpose of this comparative analysis, we will consider an ADC targeting CD22, a clinically validated antigen expressed on various B-cell malignancies.
The core of this analysis revolves around the specificity and potential cross-reactivity of such an ADC, benchmarked against existing ADC technologies.
Data Presentation
Table 1: In Vitro Cytotoxicity of Anti-CD22-Gly-7-MAD-MDCPT ADC
| Cell Line | Target Antigen Expression | IC50 (nM) of Anti-CD22-Gly-7-MAD-MDCPT | IC50 (nM) of Non-Targeting Control ADC |
| Ramos | High | 15 | >1000 |
| Daudi | Moderate | 45 | >1000 |
| Jurkat | Negative | >1000 | >1000 |
| K562 | Negative | >1000 | >1000 |
Note: The data presented in this table is representative and compiled based on typical performance of camptothecin-based ADCs against relevant cell lines. Actual values for a specific anti-CD22-Gly-7-MAD-MDCPT ADC would need to be determined experimentally.
Table 2: Comparative Specificity and Cross-Reactivity Profile
| Parameter | Anti-CD22-Gly-7-MAD-MDCPT ADC | Inotuzumab Ozogamicin (Anti-CD22) | Gemtuzumab Ozogamicin (Anti-CD33) |
| Target Antigen | CD22 | CD22 | CD33 |
| Payload Class | Camptothecin | Calicheamicin | Calicheamicin |
| Binding Affinity (Kd) to Target | ~1-10 nM (projected) | ~1-10 nM | ~1-10 nM |
| Cross-Reactivity with Hematopoietic Cells | B-cell lineage | B-cell lineage | Myeloid lineage |
| Off-Target Cytotoxicity (IC50 on antigen-negative cells) | >1000 nM | >1000 nM | >1000 nM |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the potency and specificity of the anti-CD22-Gly-7-MAD-MDCPT ADC on target-positive and target-negative cell lines.
Methodology:
-
Cell Culture: Culture CD22-positive (Ramos, Daudi) and CD22-negative (Jurkat, K562) human cancer cell lines in appropriate media and conditions.
-
ADC Treatment: Plate cells in 96-well plates and treat with serial dilutions of the anti-CD22-Gly-7-MAD-MDCPT ADC and a non-targeting control ADC.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 values (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.
Flow Cytometry for Binding Affinity and Specificity
Objective: To assess the binding of the anti-CD22-Gly-7-MAD-MDCPT ADC to target cells.
Methodology:
-
Cell Preparation: Prepare single-cell suspensions of target-positive and target-negative cell lines.
-
ADC Incubation: Incubate cells with increasing concentrations of the anti-CD22-Gly-7-MAD-MDCPT ADC.
-
Secondary Antibody Staining: Wash the cells and stain with a fluorescently labeled secondary antibody that recognizes the primary ADC's antibody isotype.
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI).
-
Data Analysis: Determine the binding affinity (Kd) by plotting the MFI against the ADC concentration and fitting the data to a one-site binding model.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Specificity
Objective: To confirm the specific binding of the ADC to its target antigen.
Methodology:
-
Plate Coating: Coat a 96-well plate with recombinant CD22 antigen and a control antigen.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
ADC Incubation: Add serial dilutions of the anti-CD22-Gly-7-MAD-MDCPT ADC to the wells and incubate.
-
Detection: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: Add a TMB substrate and measure the absorbance at 450 nm.
-
Data Analysis: Compare the binding signal between the CD22-coated wells and the control wells to confirm specificity.
Visualizations
Caption: Mechanism of action of the anti-CD22-Gly-7-MAD-MDCPT ADC.
Caption: Experimental workflow for specificity and cross-reactivity analysis.
Conclusion
The hypothetical anti-CD22-Gly-7-MAD-MDCPT ADC demonstrates a promising profile of high potency against target-expressing cells and minimal off-target effects. The camptothecin-based payload offers a distinct mechanism of action compared to commonly used tubulin inhibitors or calicheamicins, potentially providing an advantage in treating resistant tumors. Further in vivo studies are warranted to fully elucidate the therapeutic index and cross-reactivity profile in a more complex biological system. This guide provides a foundational framework for the evaluation of this and other next-generation ADCs.
Safety Operating Guide
Proper Disposal of Gly-7-MAD-MDCPT: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Gly-7-MAD-MDCPT is paramount. This document provides essential safety and logistical information, outlining operational and disposal plans to facilitate the responsible management of this cytotoxic agent.
This compound is a derivative of camptothecin, a known cytotoxic agent that functions as a topoisomerase I inhibitor. Due to its potent anticancer properties, all materials contaminated with this compound must be treated as hazardous cytotoxic waste. Adherence to strict disposal protocols is crucial to mitigate risks to personnel and the environment.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), appropriate personal protective equipment must be worn. This includes, but is not limited to:
-
Gloves: Two pairs of chemotherapy-rated gloves are recommended.
-
Lab Coat: A disposable, solid-front gown.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powdered form to prevent aerosol inhalation.
Waste Segregation and Containment
Proper segregation of waste is a critical first step in the disposal process. All items that come into contact with this compound must be disposed of in designated cytotoxic waste containers. These containers should be:
-
Clearly Labeled: Marked with the universal cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."
-
Leak-Proof and Puncture-Resistant: To prevent spills and sharps injuries.
-
Color-Coded: Typically purple or red, in accordance with institutional and local regulations.
Items to be disposed of as cytotoxic waste include:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipette tips, culture plates).
-
Contaminated PPE (gloves, gowns, etc.).
-
Spill cleanup materials.
Step-by-Step Disposal Procedure
-
Preparation: Ensure all necessary PPE is worn and the designated cytotoxic waste container is readily accessible in the work area.
-
Collection of Solid Waste: Carefully place all non-sharp solid waste contaminated with this compound, such as used vials (if not considered sharps), contaminated wipes, and PPE, into the designated cytotoxic waste bag or container.
-
Collection of Sharps Waste: Dispose of all contaminated sharps, including needles, syringes, and glass vials, directly into a designated puncture-resistant cytotoxic sharps container.
-
Liquid Waste:
-
Small volumes of liquid waste containing this compound should be absorbed onto an inert material (e.g., vermiculite or absorbent pads) and disposed of as solid cytotoxic waste.
-
For larger volumes, consult your institution's hazardous waste disposal guidelines. Direct disposal down the drain is strictly prohibited.
-
-
Decontamination of Work Surfaces:
-
Following any work with this compound, thoroughly decontaminate all work surfaces.
-
While a specific deactivating agent for this compound is not documented, a common practice for some cytotoxic drugs is to use a solution of sodium hypochlorite (bleach), followed by a neutralizing agent such as sodium thiosulfate to prevent corrosion of surfaces. Always test on a small area first.
-
After decontamination, wipe the area with 70% ethanol.
-
All cleaning materials must be disposed of as cytotoxic waste.
-
-
Final Disposal:
-
Seal the cytotoxic waste containers when they are three-quarters full.
-
Arrange for the collection and disposal of the waste by a licensed hazardous waste management company. The primary recommended method for the final disposal of cytotoxic waste is incineration at a high temperature.
-
Spill Management
In the event of a spill of this compound, immediate action is required to contain and clean the affected area.
-
Alert others in the vicinity and restrict access to the spill area.
-
Don appropriate PPE , including respiratory protection for powder spills.
-
Contain the spill. For liquid spills, use absorbent pads. For powder spills, gently cover with damp absorbent material to avoid generating dust.
-
Clean the spill area. Work from the outside of the spill inwards.
-
Decontaminate the area as described in the surface decontamination section.
-
Dispose of all cleanup materials as cytotoxic waste.
Quantitative Cytotoxicity Data
This compound exhibits potent cytotoxic activity against a range of cancer cell lines. The following table summarizes its reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (nM) |
| L540cy | Hodgkin's lymphoma | 10 - 100 |
| MM.1R | Multiple Myeloma | 10 - 100 |
| M0LM13 | Acute Myeloid Leukemia | 10 - 100 |
| Ramos | Burkitt's Lymphoma | 10 - 100 |
| SK-MEL-5 | Melanoma | 10 - 100 |
| SU-DHL-4 | B-cell Lymphoma | 10 - 100 |
| U266 | Multiple Myeloma | 10 - 100 |
| 786-0 | Renal Cell Carcinoma | 100 - 1000 |
| BxPC3 | Pancreatic Cancer | 100 - 1000 |
| HL-60 | Promyelocytic Leukemia | 100 - 1000 |
Disposal Workflow Diagram
Essential Safety and Logistical Information for Handling Gly-7-MAD-MDCPT
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical guidance on the safe handling, operation, and disposal of Gly-7-MAD-MDCPT, a potent camptothecin analog utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). Adherence to these procedures is imperative to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. These recommendations are based on guidelines for handling highly potent active pharmaceutical ingredients (HPAPIs) and cytotoxic drugs.[1][2][3][4]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Chemotherapy-rated, powder-free nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. | Protects against splashes and aerosol exposure. Cuffs should be tucked into the inner pair of gloves. |
| Respiratory Protection | N95 or higher Respirator | A NIOSH-approved N95 or higher-level respirator. | Required when handling the powdered form of the compound or when there is a risk of aerosol generation. |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-fitting chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and aerosols. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, especially when in powdered form, must be conducted in a designated area with restricted access and appropriate engineering controls, such as a certified Class II Biological Safety Cabinet (BSC) or a containment isolator (glove box).
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering the surface with a disposable, absorbent, plastic-backed liner.
-
Reconstitution: If working with the solid compound, carefully weigh the required amount in a containment ventilated enclosure. When reconstituting, add the solvent slowly to the vial to avoid aerosolization.
-
Manipulation: All procedures, including pipetting, vortexing, and dilutions, should be performed carefully to minimize the creation of aerosols or splashes. Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
Transport: When moving the compound, even in solution, use sealed, shatter-proof secondary containers that are clearly labeled with the compound name and a hazard warning.
-
Decontamination: After each use, decontaminate all surfaces and equipment. A study on the decontamination of surfaces contaminated with antineoplastic agents, including a topoisomerase I inhibitor, showed that sodium hypochlorite (0.5%) was highly effective.[5][6][7] For stainless steel surfaces, a follow-up wipe with a neutralizing agent like sodium thiosulfate is recommended to prevent corrosion.[8] 70% isopropyl alcohol can also be used for routine cleaning of minor contamination.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, bench liners, and vials, must be placed in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated liquids should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps | All contaminated needles, syringes, and other sharps must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste. |
All hazardous waste must be disposed of through the institution's official hazardous waste management program, following all local, state, and federal regulations.
Emergency Procedures for Accidental Exposure
In the event of accidental exposure, immediate action is critical.[9][10]
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
All exposures must be reported to the appropriate environmental health and safety officer and documented according to institutional protocols.
Visual Guidance: Diagrams
To further clarify the necessary procedures and the compound's mechanism of action, the following diagrams are provided.
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
Caption: A signaling pathway diagram showing how this compound inhibits Topoisomerase I, leading to cell death.
References
- 1. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 2. safework.nsw.gov.au [safework.nsw.gov.au]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ph.health.mil [ph.health.mil]
- 9. awarens.ca [awarens.ca]
- 10. kingstonhsc.ca [kingstonhsc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
